molecular formula C56H79ClN12O6S2 B15540712 SHP2-D26

SHP2-D26

Número de catálogo: B15540712
Peso molecular: 1115.9 g/mol
Clave InChI: XJSPAQRZSJUBLB-WQFCSRJTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

SHP2-D26 is a useful research compound. Its molecular formula is C56H79ClN12O6S2 and its molecular weight is 1115.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C56H79ClN12O6S2

Peso molecular

1115.9 g/mol

Nombre IUPAC

(2S,4R)-1-[(2S)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C56H79ClN12O6S2/c1-36(38-17-19-39(20-18-38)49-37(2)61-35-76-49)62-52(74)42-32-40(70)34-69(42)54(75)50(55(3,4)5)65-45(71)16-11-9-7-8-10-12-25-66-28-30-68(31-29-66)47(73)22-21-46(72)63-41-14-13-15-43(48(41)57)77-53-51(58)64-44(33-60-53)67-26-23-56(6,59)24-27-67/h13-15,17-20,33,35-36,40,42,50,70H,7-12,16,21-32,34,59H2,1-6H3,(H2,58,64)(H,62,74)(H,63,72)(H,65,71)/t36-,40+,42-,50+/m0/s1

Clave InChI

XJSPAQRZSJUBLB-WQFCSRJTSA-N

Origen del producto

United States

Foundational & Exploratory

SHP2-D26 Mechanism of Action in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling cascades downstream of receptor tyrosine kinases (RTKs) that are essential for cell proliferation, differentiation, and survival. Its dysregulation through activating mutations or overexpression is implicated in the pathogenesis of various human cancers. SHP2-D26 is a first-in-class, potent, and effective proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of SHP2 protein in cancer cells. This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Introduction to SHP2 and Its Role in Cancer

Src homology 2 domain-containing phosphatase 2 (SHP2) is a key signaling node that positively regulates the RAS-mitogen-activated protein kinase (MAPK) pathway.[1] In its inactive state, the N-terminal SH2 domain of SHP2 binds to and blocks the catalytic site of its protein tyrosine phosphatase (PTP) domain.[2] Upon activation of receptor tyrosine kinases (RTKs), SHP2 is recruited to phosphorylated tyrosine residues on the receptors or associated adaptor proteins via its SH2 domains. This interaction induces a conformational change, relieving the autoinhibition and activating the phosphatase activity of SHP2.[2] Activated SHP2 dephosphorylates specific substrates, including RAS GTPase-activating proteins (GAPs), which in turn promotes the accumulation of active, GTP-bound RAS and subsequent activation of the downstream RAF-MEK-ERK signaling cascade, driving cell proliferation and survival.[3][4]

This compound: A PROTAC-based Degrader of SHP2

This compound is a proteolysis-targeting chimera (PROTAC) designed to hijack the cell's natural protein disposal machinery to selectively eliminate SHP2. It is a heterobifunctional molecule comprising three key components:

  • A SHP2-binding ligand: This moiety is derived from the potent allosteric inhibitor of SHP2, SHP099.

  • An E3 ubiquitin ligase-recruiting ligand: this compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

  • A flexible linker: This connects the SHP2 and VHL ligands, enabling the formation of a stable ternary complex between SHP2, this compound, and the VHL E3 ligase complex.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the induction of SHP2 protein degradation via the ubiquitin-proteasome system. This process can be broken down into the following key steps:

  • Ternary Complex Formation: this compound simultaneously binds to SHP2 and the VHL E3 ligase, bringing them into close proximity to form a this compound-VHL ternary complex.

  • Ubiquitination of SHP2: Within this complex, the VHL E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the SHP2 protein. This results in the formation of a polyubiquitin (B1169507) chain on SHP2.

  • Proteasomal Degradation: The polyubiquitinated SHP2 is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades SHP2 into small peptides, effectively eliminating it from the cell.

  • Inhibition of Downstream Signaling: The degradation of SHP2 leads to a significant reduction in its protein levels, thereby blocking its function in the RAS-MAPK pathway. This results in decreased phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream effector, ultimately leading to the inhibition of cancer cell proliferation and survival.

SHP2_D26_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex SHP2 SHP2 D26 This compound SHP2_D26_VHL This compound-VHL VHL VHL E3 Ligase PolyUb_SHP2 Poly-ubiquitinated SHP2 SHP2_D26_VHL->PolyUb_SHP2 Ubiquitination Ub Ubiquitin Ub->SHP2_D26_VHL Proteasome 26S Proteasome PolyUb_SHP2->Proteasome Recognition Degraded_SHP2 Degraded Peptides Proteasome->Degraded_SHP2 Degradation

Mechanism of this compound-mediated SHP2 degradation.

Quantitative Data

The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize the key performance metrics.

Table 1: In Vitro Degradation and Proliferation Inhibition of this compound

Cell LineCancer TypeDC₅₀ (nM) ¹IC₅₀ (nM) ²Reference
KYSE520Esophageal Squamous Carcinoma6.0660
MV-4-11Acute Myeloid Leukemia2.60.99

¹ DC₅₀ (Degradation Concentration 50%): The concentration of this compound required to degrade 50% of the cellular SHP2 protein. ² IC₅₀ (Inhibitory Concentration 50%): The concentration of this compound required to inhibit 50% of cell proliferation.

Table 2: Effect of this compound on ERK Phosphorylation

Cell LineTreatmentEffect on p-ERK LevelsReference
KYSE520100 nM this compound (48h)Significant reduction
MV-4-1130 nM this compound (48h)Significant reduction

Signaling Pathway

This compound-mediated degradation of SHP2 directly impacts the RAS-MAPK signaling pathway, a critical driver of oncogenesis.

RAS_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Recruitment & Activation SOS SOS Grb2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP Guanine Nucleotide Exchange SHP2->SOS Positive Regulation Degradation Degradation SHP2->Degradation RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK p-ERK ERK->pERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) pERK->Transcription_Factors Activation Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation D26 This compound D26->SHP2 Induces Degradation->SOS Inhibition

This compound inhibits the RAS-MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the procedures described by Wang M, et al. in the Journal of Medicinal Chemistry (2020).

Cell Culture
  • Cell Lines: KYSE520 (human esophageal squamous carcinoma) and MV-4-11 (human acute myeloid leukemia) cells were used.

  • Culture Medium: KYSE520 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. MV-4-11 cells were cultured in IMDM medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.

Western Blot Analysis for SHP2 Degradation and ERK Phosphorylation

Western_Blot_Workflow A 1. Cell Treatment: - Seed KYSE520 or MV-4-11 cells. - Treat with various concentrations of this compound or DMSO control for specified times (e.g., 12 or 48 hours). B 2. Cell Lysis: - Wash cells with ice-cold PBS. - Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. A->B C 3. Protein Quantification: - Determine protein concentration of lysates using a BCA protein assay. B->C D 4. SDS-PAGE: - Denature protein samples in Laemmli buffer. - Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer: - Transfer separated proteins from the gel to a PVDF membrane. D->E F 6. Blocking: - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. E->F G 7. Primary Antibody Incubation: - Incubate the membrane with primary antibodies against SHP2, p-ERK, total ERK, or a loading control (e.g., GAPDH) overnight at 4°C. F->G H 8. Secondary Antibody Incubation: - Wash the membrane with TBST. - Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. G->H I 9. Detection: - Wash the membrane with TBST. - Add ECL substrate and visualize protein bands using a chemiluminescence imaging system. H->I J 10. Densitometry Analysis: - Quantify band intensities using software (e.g., ImageJ) to determine relative protein levels. I->J

Workflow for Western Blot Analysis.
  • Procedure:

    • Cells were treated with the indicated concentrations of this compound for the specified durations.

    • Following treatment, cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentrations of the lysates were determined using a BCA protein assay kit.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Membranes were incubated overnight at 4°C with primary antibodies specific for SHP2, phospho-ERK (Thr202/Tyr204), total ERK, and GAPDH (as a loading control).

    • After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay
  • Assay Principle: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Procedure:

    • KYSE520 or MV-4-11 cells were seeded in 96-well plates.

    • Cells were treated with serial dilutions of this compound for 4 days.

    • After the incubation period, CellTiter-Glo reagent was added to each well according to the manufacturer's instructions.

    • Luminescence was measured using a plate reader.

    • The IC₅₀ values were calculated by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
  • Objective: To demonstrate the formation of the this compound-VHL ternary complex.

  • Procedure:

    • Cells were treated with this compound or a vehicle control.

    • Cells were lysed in a non-denaturing lysis buffer.

    • The cell lysate was pre-cleared with protein A/G agarose (B213101) beads.

    • An antibody against VHL was added to the lysate and incubated to form antibody-antigen complexes.

    • Protein A/G agarose beads were added to pull down the VHL-containing complexes.

    • The beads were washed to remove non-specific binding proteins.

    • The immunoprecipitated proteins were eluted from the beads and analyzed by Western blotting using antibodies against SHP2 and VHL. The presence of SHP2 in the VHL immunoprecipitate from this compound-treated cells would confirm the formation of the ternary complex.

In Vivo Xenograft Study
  • Animal Model: Nude mice were used for the xenograft studies.

  • Tumor Implantation: PC-9 cells were subcutaneously injected into the flanks of the mice.

  • Treatment: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at specified doses and schedules.

  • Monitoring: Tumor volume and mouse body weight were measured regularly.

  • Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for Western blot analysis to assess SHP2 degradation and p-ERK levels in the tumor tissue.

Conclusion

This compound represents a novel and potent therapeutic strategy for cancers dependent on SHP2 signaling. Its mechanism of action, centered on the targeted degradation of SHP2 via the ubiquitin-proteasome system, offers a distinct advantage over traditional small molecule inhibitors by eliminating both the enzymatic and scaffolding functions of the protein. The robust preclinical data, demonstrating significant SHP2 degradation, inhibition of the RAS-MAPK pathway, and potent anti-proliferative activity in cancer cells, underscore the therapeutic potential of this compound. Further investigation and clinical development of SHP2 degraders are warranted to explore their efficacy in a broader range of malignancies.

References

SHP2-D26: A Technical Guide to a First-in-Class PROTAC for Targeted SHP2 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SHP2-D26, a pioneering Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the non-receptor protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2). SHP2 is a critical signaling node and a well-validated therapeutic target in oncology. This document details the mechanism of action of this compound, summarizes its potent in-cell efficacy, provides detailed protocols for its characterization, and visualizes the key biological pathways and experimental workflows.

Introduction to SHP2 and Targeted Protein Degradation

SHP2, encoded by the PTPN11 gene, is a ubiquitously expressed protein tyrosine phosphatase that plays a crucial positive regulatory role in multiple signaling pathways, most notably the RAS-MAPK cascade.[1][2] It is involved in transducing signals from various growth factors and cytokines, thereby mediating cell proliferation, differentiation, and survival.[3] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of several human cancers, making it an attractive target for therapeutic intervention.[1][4]

Targeted protein degradation utilizing PROTACs has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. They consist of a ligand that binds the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

This compound: Mechanism of Action

This compound is a first-in-class, potent, and effective PROTAC degrader of SHP2. It is composed of a ligand that binds to SHP2, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a flexible linker. The degradation of SHP2 induced by this compound is dependent on the formation of a ternary complex between SHP2, this compound, and the VHL E3 ligase complex. This process is also neddylation- and proteasome-dependent.

SHP2_D26_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation SHP2 SHP2 Protein PROTAC This compound SHP2->PROTAC Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ub Ubiquitin Ternary_Complex SHP2-PROTAC-VHL Ternary Complex Ub->Ternary_Complex Ubiquitination Proteasome Proteasome Degraded_SHP2 Degraded SHP2 (Amino Acids) Proteasome->Degraded_SHP2 Degrades Ternary_Complex->Proteasome Targeted for Degradation

Mechanism of Action of this compound PROTAC.

Quantitative Data Summary

This compound has demonstrated potent and efficient degradation of SHP2 in various cancer cell lines, leading to the inhibition of downstream signaling and cell growth.

ParameterCell LineValueReference
DC₅₀ (Degradation) KYSE520 (Esophageal Cancer)6.0 nM
MV-4-11 (Acute Myeloid Leukemia)2.6 nM
IC₅₀ (Cell Growth) KYSE520 (Esophageal Cancer)0.66 µM
MV-4-11 (Acute Myeloid Leukemia)0.99 nM
Max Degradation KYSE520 & MV-4-11>95%
Time to Depletion KYSE520 & MV-4-11~8 hours

Impact on SHP2 Signaling Pathways

SHP2 is a key component of several signaling pathways critical for cell growth and survival. By degrading SHP2, this compound effectively inhibits these pathways.

RAS/MAPK Pathway

SHP2 is essential for the full activation of the RAS/MAPK signaling cascade downstream of receptor tyrosine kinases (RTKs). It is recruited to activated RTKs and dephosphorylates specific substrates, which in turn promotes the activation of Ras and the downstream kinases Raf, MEK, and ERK. Degradation of SHP2 by this compound leads to a significant reduction in ERK phosphorylation.

RAS_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras SHP2->Ras Promotes Activation Degradation SHP2 Degradation SHP2->Degradation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_D26 This compound SHP2_D26->SHP2 Targets

Role of SHP2 in the RAS/MAPK Pathway and Inhibition by this compound.
JAK/STAT Pathway

SHP2 also modulates the JAK/STAT signaling pathway, often acting as a negative regulator. In response to certain cytokines, SHP2 can dephosphorylate components of the JAK/STAT pathway, thereby attenuating the signal. The degradation of SHP2 can therefore lead to enhanced STAT activation in specific cellular contexts.

JAK_STAT_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression SHP2 SHP2 SHP2->pSTAT Dephosphorylates Degradation SHP2 Degradation SHP2->Degradation SHP2_D26 This compound SHP2_D26->SHP2 Targets

Modulation of the JAK/STAT Pathway by SHP2 and the Effect of this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize this compound.

Western Blotting for SHP2 Degradation

This protocol is used to quantify the reduction in SHP2 protein levels following treatment with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-SHP2, anti-p-ERK, anti-ERK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of this compound for the desired time course (e.g., 12-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize SHP2 levels to the loading control.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72-96 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate for 4 hours to overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the SHP2-SHP2-D26-VHL ternary complex.

Materials:

  • Non-denaturing lysis buffer

  • Antibodies for immunoprecipitation (e.g., anti-VHL) and western blotting (anti-SHP2, anti-VHL)

  • Protein A/G agarose (B213101) beads

  • MG132 (proteasome inhibitor)

Procedure:

  • Cell Treatment: Treat cells with this compound and MG132 (to prevent degradation of the complex) for 4-6 hours.

  • Cell Lysis: Lyse cells in non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an anti-VHL antibody overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specific binding.

  • Elution and Western Blotting: Elute the bound proteins and analyze by western blotting using anti-SHP2 and anti-VHL antibodies. The presence of SHP2 in the VHL immunoprecipitate confirms the ternary complex formation.

Experimental and Logical Workflow

The characterization of a PROTAC like this compound follows a logical progression from initial design to in-depth cellular analysis.

Experimental_Workflow cluster_0 Design & Synthesis cluster_1 Biochemical & Cellular Characterization cluster_2 Mechanism of Action Studies Design PROTAC Design (SHP2 & VHL Ligands + Linker) Synthesis Chemical Synthesis of this compound Design->Synthesis Degradation_Assay Western Blot for SHP2 Degradation (DC50) Synthesis->Degradation_Assay Ternary_Complex_Assay Co-IP for Ternary Complex Formation Degradation_Assay->Ternary_Complex_Assay Downstream_Signaling Western Blot for p-ERK Inhibition Degradation_Assay->Downstream_Signaling Proteasome_Inhibition Co-treatment with Proteasome Inhibitor (MG132) Ternary_Complex_Assay->Proteasome_Inhibition Neddylation_Inhibition Co-treatment with Neddylation Inhibitor Ternary_Complex_Assay->Neddylation_Inhibition Cell_Viability_Assay MTT Assay for Cell Growth (IC50) Downstream_Signaling->Cell_Viability_Assay

Workflow for the Characterization of this compound.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation, offering a potent and selective tool for the elimination of SHP2. Its ability to induce robust degradation of SHP2 at nanomolar concentrations translates to effective inhibition of downstream signaling and cancer cell proliferation. This technical guide provides researchers and drug developers with the foundational knowledge and experimental protocols necessary to utilize and further investigate this compound and other SHP2-targeting PROTACs in the quest for novel cancer therapeutics.

References

An In-depth Technical Guide to the Structure and Chemical Properties of SHP2-D26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP2-D26 is a pioneering, potent, and effective PROTAC (Proteolysis Targeting Chimera) degrader of the Src homology 2 domain-containing phosphatase 2 (SHP2) protein.[1][2][3][4] Unlike traditional inhibitors that only block the catalytic activity of SHP2, this compound is designed to induce the complete degradation of the SHP2 protein, thereby eliminating both its catalytic and scaffolding functions. This heterobifunctional molecule orchestrates the formation of a ternary complex between SHP2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SHP2.[2] This guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Structure and Chemical Properties of this compound

This compound is a synthetic molecule comprised of three key components: a ligand that binds to SHP2, a ligand that recruits the VHL E3 ubiquitin ligase, and a chemical linker that connects these two moieties.

Chemical Structure

The chemical structure of this compound is presented below, highlighting its constituent parts: the SHP2 ligand (derived from a known allosteric inhibitor), the VHL ligand, and the linker.

(Image of the chemical structure of this compound would be placed here in a formal whitepaper)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 2458219-65-1
Molecular Formula C₅₆H₇₉ClN₁₂O₆S₂
Molecular Weight 1115.90 g/mol
Exact Mass 1114.5375
Solubility Soluble in DMSO
Storage Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.

Mechanism of Action

This compound functions as a PROTAC, a class of molecules that harness the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively eliminate a target protein.

Ternary Complex Formation and SHP2 Degradation

The mechanism of action of this compound involves the following key steps:

  • Binding to SHP2 and VHL: The this compound molecule, with its two distinct ligands, simultaneously binds to the SHP2 protein and the VHL E3 ubiquitin ligase.

  • Ternary Complex Formation: This simultaneous binding results in the formation of a transient this compound-VHL ternary complex. The formation of a stable ternary complex is a critical factor for efficient protein degradation.

  • Ubiquitination of SHP2: Within the ternary complex, the VHL E3 ligase is brought into close proximity to SHP2, facilitating the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of SHP2.

  • Proteasomal Degradation: The polyubiquitinated SHP2 protein is then recognized and targeted for degradation by the 26S proteasome, a large protein complex that breaks down unwanted proteins.

  • Recycling of this compound: After inducing the degradation of one SHP2 molecule, this compound is released and can go on to induce the degradation of another SHP2 molecule, acting in a catalytic manner.

This process is dependent on both neddylation (a post-translational modification required for E3 ligase activity) and a functional proteasome.

SHP2_D26_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation SHP2 SHP2 Protein Ternary This compound-VHL Ternary Complex SHP2->Ternary VHL VHL E3 Ligase VHL->Ternary D26 This compound D26->Ternary Ternary->D26 Recycling Ub_SHP2 Polyubiquitinated SHP2 Ternary->Ub_SHP2 Ubiquitination Proteasome 26S Proteasome Ub_SHP2->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Mechanism of action of this compound.

Biological Activity and Quantitative Data

This compound has demonstrated potent and effective degradation of SHP2 in various cancer cell lines, leading to the inhibition of downstream signaling pathways and cell growth.

SHP2 Degradation

The efficacy of this compound in inducing SHP2 degradation is quantified by the DC₅₀ value, which is the concentration of the degrader required to reduce the level of the target protein by 50%.

Cell LineCancer TypeDC₅₀ (nM)Reference
KYSE520 Esophageal Cancer6.0
MV-4-11 Acute Myeloid Leukemia2.6

In both KYSE520 and MV-4-11 cell lines, treatment with 100 nM this compound resulted in a reduction of SHP2 protein levels within 4 hours and near-complete depletion by 8 hours.

Inhibition of Cell Growth

The anti-proliferative activity of this compound is measured by the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Cell LineCancer TypeIC₅₀Reference
KYSE520 Esophageal Cancer0.66 µM
MV-4-11 Acute Myeloid Leukemia0.99 nM

This compound is significantly more potent at inhibiting cell growth compared to the SHP2 inhibitor SHP099 in these cell lines.

SHP2 Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, most notably the RAS-MAPK pathway. It acts as a positive regulator downstream of receptor tyrosine kinases (RTKs).

SHP2_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 recruits SOS SOS Grb2->SOS RAS RAS SOS->RAS activates SHP2->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Differentiation ERK->Proliferation D26 This compound D26->SHP2 degrades

Simplified SHP2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the synthesis of the SHP2 ligand, the VHL ligand, and the linker, followed by their conjugation. The detailed, step-by-step synthesis protocol, including reagents, conditions, and purification methods, is described in the supporting information of the primary publication by Wang et al. in the Journal of Medicinal Chemistry (2020, 63(14), 7510-7528).

SHP2 Degradation Assay (Western Blotting)

Objective: To determine the dose-dependent and time-course effects of this compound on SHP2 protein levels in cells.

Materials:

  • KYSE520 or MV-4-11 cells

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-SHP2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed KYSE520 or MV-4-11 cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 3, 10, 30, 100, 300 nM) for a fixed time (e.g., 12 hours) for the dose-response experiment. For the time-course experiment, treat cells with a fixed concentration of this compound (e.g., 100 nM) for different durations (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SHP2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the SHP2 levels to the loading control.

Cell Viability Assay (WST-8 Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • KYSE520 or MV-4-11 cells

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • WST-8 reagent (e.g., CCK-8)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound for 4 days.

  • WST-8 Addition: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by fitting the data to a dose-response curve.

ERK Phosphorylation Assay (Western Blotting)

Objective: To assess the effect of this compound on the phosphorylation of ERK, a downstream target of SHP2.

Procedure: This assay follows a similar protocol to the SHP2 degradation Western blot, with the following modifications:

  • Primary Antibodies: Use primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK).

  • Data Analysis: Normalize the p-ERK signal to the t-ERK signal to determine the relative level of ERK phosphorylation.

Experimental and Logical Workflow

The development and characterization of a PROTAC degrader like this compound follows a structured workflow.

PROTAC_Workflow cluster_design Design and Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Target_Selection Target Selection (SHP2) Ligand_Design Ligand Design (SHP2 & VHL) Target_Selection->Ligand_Design Linker_Optimization Linker Design & Optimization Ligand_Design->Linker_Optimization Synthesis Chemical Synthesis of PROTAC (this compound) Linker_Optimization->Synthesis Degradation_Assay SHP2 Degradation Assay (Western Blot) Synthesis->Degradation_Assay Viability_Assay Cell Viability Assay (WST-8) Degradation_Assay->Viability_Assay Ternary_Complex Ternary Complex Formation Studies Degradation_Assay->Ternary_Complex Downstream_Signaling Downstream Signaling Assay (p-ERK Western Blot) Viability_Assay->Downstream_Signaling Proteasome_Dependence Proteasome Dependence (e.g., with MG132) Ternary_Complex->Proteasome_Dependence

Workflow for PROTAC design and evaluation.

Conclusion

This compound represents a significant advancement in the targeted therapy of cancers driven by aberrant SHP2 signaling. Its ability to induce the degradation of the SHP2 protein offers a more complete and sustained inhibition of SHP2 function compared to traditional inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers working on SHP2-targeted therapies and the broader field of targeted protein degradation. Further research into the structural basis of the this compound-mediated ternary complex and its in vivo efficacy will be crucial for the clinical translation of this promising therapeutic strategy.

References

The Oncogenic Role of SHP2 Phosphatase in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical transducer and regulator of signaling pathways controlling cell growth, differentiation, and survival.[1][2] While essential for normal development, SHP2 has been identified as the first oncogenic protein tyrosine phosphatase.[3][4] Gain-of-function mutations or overexpression of SHP2 are linked to various developmental disorders and are key drivers in a multitude of human cancers, including leukemias and solid tumors.[5][6][7] This guide provides an in-depth examination of the molecular mechanisms by which SHP2 exerts its oncogenic functions, its central role in hyperactivating key signaling cascades like the RAS-MAPK pathway, and the experimental methodologies used to investigate its activity.

SHP2: Structure, Regulation, and Mechanism of Action

SHP2 is comprised of two tandem N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[4][8] In its basal, inactive state, the N-SH2 domain directly binds to the PTP domain, sterically blocking the active site and thus preventing substrate dephosphorylation.[4][9] This autoinhibited conformation maintains SHP2 in a quiescent state.

Activation of SHP2 is a tightly regulated process initiated by the binding of its SH2 domains to specific phosphotyrosine (pY) motifs on activated receptor tyrosine kinases (RTKs) or scaffold proteins like Gab1/2 and IRS1.[8][10] This binding event induces a conformational change that releases the N-SH2 domain from the PTP domain, exposing the catalytic site and leading to a significant increase in its phosphatase activity.[4][9] Oncogenic mutations, often found in the N-SH2 or PTP domains, destabilize this autoinhibited conformation, leading to constitutive, ligand-independent activation of SHP2.[4][11]

SHP2_Activation cluster_inactive Inactive State cluster_active Active State Inactive_SHP2 SHP2 (Autoinhibited) N-SHP2 blocks PTP domain Active_SHP2 SHP2 (Active) PTP domain accessible Inactive_SHP2->Active_SHP2 Conformational Change Downstream Downstream Signaling (e.g., RAS Activation) Active_SHP2->Downstream Dephosphorylates Substrates RTK Activated RTK (with pY motifs) RTK->Inactive_SHP2 pY binding to SH2 domains Scaffold Scaffold Protein (e.g., Gab1) (with pY motifs) Scaffold->Inactive_SHP2 pY binding to SH2 domains

Caption: Allosteric activation mechanism of SHP2 phosphatase.

SHP2 as a Central Node in Oncogenic Signaling

SHP2 is a critical positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in cancer.[12][13][14] Its oncogenic role is not as a direct kinase but as a phosphatase that dephosphorylates specific targets to sustain and amplify pro-growth signals.

The RAS-MAPK Pathway

Upon activation by RTKs, SHP2 is recruited to a multi-protein signaling complex that often includes the adaptor protein Grb2 and the guanine (B1146940) nucleotide exchange factor (GEF) Son of Sevenless (SOS).[14][15] SHP2's primary role here is multifaceted:

  • Dephosphorylation of RAS GAPs: SHP2 can dephosphorylate negative regulators of RAS, such as RAS GTPase-activating proteins (GAPs), thereby inhibiting their function and prolonging the active, GTP-bound state of RAS.[2][4]

  • Dephosphorylation of Scaffold Proteins: It dephosphorylates specific sites on scaffold proteins like Gab1, which in turn prevents the recruitment of negative regulators like GAPs.[16][17]

  • Facilitating SOS Activity: By modulating the phosphorylation state of the signaling complex, SHP2 facilitates the stable association and optimal activity of SOS, which is responsible for loading RAS with GTP.[15]

The net effect is a sustained and robust activation of RAS, leading to the sequential phosphorylation and activation of RAF, MEK, and finally ERK (Extracellular signal-Regulated Kinase).[16] Hyperactivated ERK translocates to the nucleus to regulate transcription factors that drive cell proliferation, survival, and differentiation.[18] Studies have shown that SHP2 deficiency can inhibit ERK1/2 phosphorylation by over 50%.[16] Conversely, gain-of-function SHP2 mutants lead to hyperactivation of ERK.[18][19]

RAS_MAPK_Pathway cluster_ras RTK RTK Grb2 Grb2 RTK->Grb2 Recruits SHP2 SHP2 RTK->SHP2 Recruits & Activates SOS SOS Grb2->SOS Brings to membrane RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP Promotes GTP loading PTP_site Negative Regulatory pY Sites (e.g., on Gab1, Sprouty) SHP2->PTP_site Dephosphorylates PTP_site->SOS Inhibits RAS_GTP RAS-GTP (Active) RAF RAF RAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription Activates

Caption: SHP2's positive regulatory role in the RAS-MAPK signaling pathway.
The JAK-STAT Pathway

The role of SHP2 in the JAK-STAT pathway is context-dependent and more complex. While it is a positive regulator of the RAS-MAPK cascade, SHP2 often acts as a negative regulator of JAK-STAT signaling.[16][20] Following cytokine stimulation, SHP2 can be recruited to cytokine receptors or associated proteins where it can dephosphorylate and inactivate Janus kinases (JAKs) or the Signal Transducer and Activator of Transcription (STAT) proteins themselves, thereby attenuating the signal.[20][21] This dual functionality highlights SHP2's role as a critical signaling rheostat, balancing outputs from different pathways.

Quantitative Data on SHP2 Function and Inhibition

The development of SHP2 inhibitors has provided valuable quantitative data on its role in cancer cell biology.

Table 1: IC₅₀ Values of Allosteric SHP2 Inhibitors in Cancer Cell Lines
InhibitorCell LineCancer TypeIC₅₀ (nM)Reference(s)
SHP099KYSE-520Esophageal Cancer100[22]
RMC-4550Molm-14AML (FLT3-ITD)146[23]
RMC-4550MV4-11AML (FLT3-ITD)120[23]
RMC-4550Kasumi-1AML (KIT-N822K)193[23]
Compound 198A549Lung Cancer8,680 (8.68 µM)[21]
Compound 1HTB-26Breast Cancer10-50 µM[6]
Compound 2PC-3Pancreatic Cancer10-50 µM[6]

IC₅₀ values represent the concentration of inhibitor required to reduce the biological activity (e.g., cell proliferation) by 50%.

Table 2: Binding Affinities of SHP2 SH2 Domains to Phosphopeptides
SH2 DomainInteracting Partner (Peptide)Dissociation Constant (K_d)Reference(s)
SHP2 nSH2PD-1 (ITIM)210 nM[8]
SHP2 cSH2PD-1 (ITSM)20 nM[8]
p85 N-SH2IRS-1 (pY-727)3.40 nM[20]
p85 C-SH2IRS-1 (pY-628)0.34 nM[20]

K_d (Dissociation Constant) is a measure of binding affinity; a lower K_d indicates a stronger binding interaction.

Key Experimental Protocols

Investigating the function of SHP2 involves a variety of biochemical and cell-based assays.

In Vitro SHP2 Phosphatase Activity Assay

This assay measures the catalytic activity of purified SHP2 enzyme using a fluorogenic substrate.

Principle: The non-fluorescent substrate 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) is dephosphorylated by SHP2 to produce the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU). The rate of increase in fluorescence is directly proportional to SHP2 activity.[11][24]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.[24]

    • Enzyme Solution: Prepare a working solution of recombinant full-length SHP2 (e.g., 0.5 nM final concentration) in assay buffer.

    • Activation (for wild-type SHP2): Since wild-type SHP2 is autoinhibited, pre-incubate the enzyme with a dually phosphorylated peptide (e.g., from IRS-1) for 20 minutes at room temperature to activate it.[5][24]

    • Substrate Solution: Prepare serial dilutions of DiFMUP in assay buffer.

  • Assay Procedure (384-well plate format):

    • Dispense 20 µL of the SHP2 enzyme solution (or buffer for background control) into the wells of a black microplate.

    • To test inhibitors, pre-incubate the enzyme with various concentrations of the compound for 15-30 minutes.

    • Initiate the reaction by adding 5 µL of the DiFMUP substrate solution.

    • Immediately measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~450 nm) over time using a fluorescence plate reader.[11]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase).

    • For inhibitor studies, plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis

Co-IP is used to determine if SHP2 physically interacts with other proteins (e.g., Gab1, RTKs) within the cell.

Principle: An antibody specific to SHP2 is used to pull it out of a cell lysate. If other proteins are bound to SHP2, they will be pulled down as well. These interacting proteins can then be detected by Western blotting.[25][26]

Methodology:

  • Cell Lysis:

    • Treat cells as required (e.g., stimulate with growth factors).

    • Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[25]

    • Centrifuge the lysate to pellet cell debris.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with a primary antibody against SHP2 (or a control IgG) overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads to capture the antibody-protein complexes (1-2 hours at 4°C).

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against the expected interacting proteins (e.g., anti-Gab1).

CoIP_Workflow Start Cell Lysate (containing Protein Complexes) Step1 Incubate with anti-SHP2 antibody Start->Step1 Step2 Add Protein A/G Beads to capture Ab-Protein complex Step1->Step2 Step3 Wash to remove non-specific proteins Step2->Step3 Step4 Elute bound proteins from beads Step3->Step4 Step5 Analyze by SDS-PAGE and Western Blot Step4->Step5 Result Detect SHP2 and Co-precipitated Partners Step5->Result

References

The Advent of Targeted Protein Degradation: A Technical Guide to the Cellular Effects and Downstream Signaling of SHP2-D26

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from inhibition to induced degradation of pathogenic proteins. SHP2-D26, a potent and effective PROTAC, exemplifies this innovative approach by targeting the non-receptor protein tyrosine phosphatase SHP2, a critical node in oncogenic signaling pathways. This technical guide provides a comprehensive overview of the cellular effects and downstream signaling cascades modulated by this compound. We present detailed quantitative data, elaborate on key experimental methodologies, and visualize the intricate molecular interactions and pathways, offering a foundational resource for researchers in oncology and drug discovery.

Introduction to SHP2 and the PROTAC Approach

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a ubiquitously expressed protein tyrosine phosphatase that plays a pivotal role in regulating cell growth, differentiation, and survival.[1] It is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream effectors, most notably the RAS/MAPK pathway.[2] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and are implicated in the pathogenesis of various cancers, including juvenile myelomonocytic leukemia and certain solid tumors.[2]

Traditional therapeutic strategies have focused on the development of small molecule inhibitors that target the catalytic activity of SHP2. While promising, these inhibitors can be limited by challenges such as acquired resistance and the need for sustained target occupancy. The PROTAC technology offers an alternative and potentially more robust strategy. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[3]

This compound is a first-in-class PROTAC designed to specifically degrade the SHP2 protein.[3] It utilizes a derivative of the allosteric SHP2 inhibitor SHP099 as the SHP2-binding ligand and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This guide delves into the cellular consequences of this compound-mediated degradation and its impact on downstream signaling.

Quantitative Cellular Effects of this compound

This compound has demonstrated remarkable potency and efficacy in degrading SHP2 and inhibiting the growth of cancer cell lines that are dependent on SHP2 signaling. The following tables summarize the key quantitative data from studies on this compound, providing a clear comparison of its activity in different cellular contexts.

Cell LineCancer TypeDC₅₀ (nM)¹Max Degradation (%)Time to Max Degradation (h)Ref
KYSE520Esophageal Squamous Carcinoma6.0>958[3]
MV4;11Acute Myeloid Leukemia2.6>958[3]
Table 1: SHP2 Degradation Efficiency of this compound. ¹DC₅₀ represents the concentration of this compound required to induce 50% degradation of SHP2 protein.
Cell LineCancer TypeIC₅₀ (nM)²Comparison with SHP099Ref
KYSE520Esophageal Squamous Carcinoma660>30-fold more potent[3]
MV4;11Acute Myeloid Leukemia0.99>30-fold more potent[3]
Table 2: Anti-proliferative Activity of this compound. ²IC₅₀ represents the concentration of the compound required to inhibit cell growth by 50%.
Cell LineParameterThis compound EffectComparison with SHP099Ref
KYSE520p-ERK LevelsPotent Inhibition>30-fold more potent[3]
MV4;11p-ERK LevelsPotent Inhibition>30-fold more potent[3]
Table 3: Effect of this compound on Downstream Signaling.

Downstream Signaling Pathways Modulated by this compound

The primary downstream consequence of this compound-induced degradation is the potent and sustained inhibition of the RAS/MAPK signaling cascade. SHP2 is a critical positive regulator of this pathway, acting downstream of activated RTKs to dephosphorylate regulatory sites on signaling adaptors, thereby promoting the activation of RAS and its downstream effectors, including RAF, MEK, and ERK.

By eliminating the SHP2 protein, this compound effectively decouples RTK activation from RAS/ERK signaling. This leads to a significant reduction in the levels of phosphorylated ERK (p-ERK), a key indicator of pathway activity. The sustained suppression of this pro-proliferative and pro-survival pathway is the principal mechanism underlying the potent anti-cancer effects of this compound.

Visualizing the Mechanism of Action and Downstream Effects

The following diagrams, generated using the DOT language, illustrate the mechanism of this compound action and its impact on the RAS/MAPK pathway.

SHP2_D26_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation SHP2 SHP2 Protein SHP2_D26 This compound SHP2->SHP2_D26 Binds to Proteasome Proteasome SHP2->Proteasome Targeted for Degradation VHL VHL E3 Ligase VHL->SHP2 Ubiquitinates VHL->SHP2_D26 Binds to Ub Ubiquitin Degraded_SHP2 Degraded SHP2 Fragments Proteasome->Degraded_SHP2 Degrades into

Caption: Mechanism of this compound-induced SHP2 degradation.

Downstream_Signaling_Inhibition RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Phosphorylation Proliferation Cell Proliferation & Survival p_ERK->Proliferation Promotes SHP2_D26 This compound SHP2_D26->SHP2 Induces Degradation

Caption: Inhibition of the RAS/MAPK pathway by this compound.

Key Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for the key experiments cited in the study of this compound.

Cell Culture
  • KYSE520 Cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • MV4;11 Cells: Cultured in Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS and 1% penicillin-streptomycin.

  • All cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.

Western Blotting for SHP2 Degradation and ERK Phosphorylation

This protocol is designed to assess the levels of total SHP2, phosphorylated ERK (p-ERK), and total ERK in response to this compound treatment.

Western_Blot_Workflow A 1. Cell Treatment: Treat KYSE520 or MV4;11 cells with varying concentrations of this compound for the indicated times. B 2. Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. A->B C 3. Protein Quantification: Determine protein concentration using a BCA assay. B->C D 4. SDS-PAGE: Separate 20-30 µg of protein lysate on a 4-12% Bis-Tris gel. C->D E 5. Protein Transfer: Transfer proteins to a PVDF membrane. D->E F 6. Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. E->F G 7. Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C. F->G H 8. Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. G->H I 9. Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system. H->I

Caption: Western Blotting Experimental Workflow.

Primary Antibodies:

  • Rabbit anti-SHP2 (Bethyl Laboratories, A301-544A, 1:1000 dilution)

  • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (Cell Signaling Technology, #4370, 1:2000 dilution)

  • Rabbit anti-p44/42 MAPK (Erk1/2) (Cell Signaling Technology, #9102, 1:2000 dilution)

  • Mouse anti-GAPDH (Santa Cruz Biotechnology, sc-47724, 1:5000 dilution) as a loading control.

Secondary Antibodies:

  • HRP-linked Anti-rabbit IgG (Cell Signaling Technology, #7074, 1:3000 dilution)

  • HRP-linked Anti-mouse IgG (Cell Signaling Technology, #7076, 1:3000 dilution)

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the impact of this compound on cell proliferation and viability.

  • Cell Seeding:

    • KYSE520: Seed 2,000 cells per well in a 96-well plate.

    • MV4;11: Seed 5,000 cells per well in a 96-well plate.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 4 days at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values by fitting the dose-response curves to a four-parameter logistic equation.

In Vitro SHP2 Phosphatase Activity Assay

This assay measures the enzymatic activity of recombinant SHP2 and the inhibitory effect of compounds.

  • Reaction Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, and 1 mM DTT.

  • Enzyme and Substrate:

    • Recombinant human SHP2 protein.

    • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as the fluorogenic substrate.

    • A dually phosphorylated peptide derived from insulin (B600854) receptor substrate 1 (IRS-1) is used to activate wild-type SHP2.

  • Procedure: a. Pre-incubate SHP2 with the activating phosphopeptide in the reaction buffer. b. Add the test compound (e.g., the SHP2-binding moiety of this compound) at various concentrations. c. Initiate the reaction by adding DiFMUP. d. Monitor the fluorescence increase (excitation at 340 nm, emission at 450 nm) over time using a fluorescence plate reader. e. Determine the initial reaction rates and calculate the IC₅₀ values for inhibition.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted therapy of cancers driven by aberrant SHP2 signaling. Its ability to induce rapid and profound degradation of SHP2 leads to a more potent and sustained inhibition of the downstream RAS/MAPK pathway compared to traditional small molecule inhibitors. The detailed data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the broader application of PROTAC technology in oncology.

Future research should focus on elucidating the mechanisms of resistance to SHP2 degradation, exploring the efficacy of this compound in in vivo models, and investigating its potential in combination therapies with other anti-cancer agents. The continued development of potent and selective protein degraders like this compound holds immense promise for overcoming the challenges of current cancer treatments and improving patient outcomes.

References

Mechanism of Action: PROTAC-Mediated Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Characterization of SHP2-D26

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro characterization of this compound, a potent and effective proteolysis-targeting chimera (PROTAC) designed to degrade the Src homology 2 domain-containing phosphatase 2 (SHP2). SHP2 is a critical node in multiple signaling pathways, including the RAS-MAPK cascade, making it a significant target in oncology.[1][2][3] this compound operates not by merely inhibiting the enzyme, but by inducing its complete degradation, offering a distinct and highly effective therapeutic modality.[4][5] This document details the experimental protocols to quantify its degradation activity, presents key performance data, and illustrates the underlying biological pathways and experimental workflows.

This compound is a heterobifunctional molecule designed based on the PROTAC concept. It consists of a ligand that binds to SHP2, a linker, and a ligand for an E3 ubiquitin ligase, specifically Von Hippel-Lindau (VHL). Its mechanism involves hijacking the cell's natural protein disposal system—the ubiquitin-proteasome pathway. This compound facilitates the formation of a ternary complex between SHP2 and the VHL E3 ligase. This proximity induces the poly-ubiquitination of SHP2, marking it for recognition and subsequent degradation by the 26S proteasome. This degradation is dependent on both neddylation and the proteasome itself.

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation SHP2_D26 This compound SHP2 SHP2 Protein SHP2_D26->SHP2 Binds VHL VHL E3 Ligase SHP2_D26->VHL Recruits Ternary SHP2 - this compound - VHL Ub Ubiquitin (Ub) Ternary->Ub Poly-ubiquitination Proteasome 26S Proteasome Ub->Proteasome Targeting Degraded Degraded SHP2 (Amino Acids) Proteasome->Degraded Degradation

Caption: Workflow of this compound PROTAC-mediated degradation of SHP2 protein.

Quantitative Data Summary

The activity of this compound has been quantified in various cancer cell lines. The key metrics are the DC50 (concentration for 50% degradation) and the IC50 (concentration for 50% inhibition of cell growth), which measures the downstream functional effect.

Table 1: SHP2 Degradation Efficiency (DC50)
Cell LineCancer TypeDC50 ValueTreatment TimeReference
KYSE520Esophageal Cancer6.0 nM12 hours
MV-4-11Acute Myeloid Leukemia2.6 nM12 hours
Table 2: Anti-proliferative Activity (IC50)
Cell LineCancer TypeIC50 ValueTreatment TimeReference
KYSE520Esophageal Cancer0.66 µM (660 nM)4 days
MV-4-11Acute Myeloid Leukemia9.9 nM4 days

Note: this compound has been shown to be over 30 times more potent at inhibiting ERK phosphorylation and cell growth than the SHP2 allosteric inhibitor, SHP099, in both KYSE520 and MV-4-11 cell lines.

Experimental Protocols

Characterizing this compound involves a series of in vitro assays to confirm target degradation and quantify its downstream effects on cell signaling and viability.

SHP2 Degradation Assessment by Western Blotting

This is the primary assay to directly measure the degradation of the SHP2 protein.

Objective: To quantify the reduction in SHP2 protein levels in cells following treatment with this compound.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., KYSE520 or MV-4-11) in appropriate media and conditions until they reach 70-80% confluency.

  • Compound Treatment: Treat the cells with a dose range of this compound (e.g., 0, 3, 10, 30, 100, 300 nM) for a fixed time period (e.g., 12 or 24 hours). For time-course experiments, treat cells with a fixed concentration (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against SHP2 overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the SHP2 band intensity to the loading control. Calculate the percentage of SHP2 degradation relative to the vehicle-treated control.

N1 Cell Seeding & Culture N2 This compound Treatment (Dose & Time Course) N1->N2 N3 Cell Lysis & Protein Extraction N2->N3 N4 Protein Quantification (BCA) N3->N4 N5 SDS-PAGE Electrophoresis N4->N5 N6 PVDF Membrane Transfer N5->N6 N7 Immunoblotting (Anti-SHP2 & Loading Control) N6->N7 N8 Chemiluminescent Detection N7->N8 N9 Densitometry & Data Analysis (Calculate DC50) N8->N9

Caption: Experimental workflow for Western Blot analysis of SHP2 degradation.

Cell Proliferation Assay

This assay measures the functional consequence of SHP2 degradation on cancer cell growth.

Objective: To determine the IC50 value of this compound for cell growth inhibition.

Methodology:

  • Cell Seeding: Seed cells (e.g., KYSE520, MV-4-11) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for an extended period (e.g., 4 days).

  • Viability Reagent Addition: Add a cell viability reagent such as WST-8, MTS, or resazurin (B115843) to each well and incubate for 1-4 hours according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Analysis: Normalize the readings to the vehicle-treated control wells. Plot the cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

SHP2 Phosphatase Activity Assay (for inhibitor component)

While this compound is a degrader, its warhead is an inhibitor. This assay characterizes the direct enzymatic inhibition.

Objective: To measure the direct inhibitory effect of the SHP2-binding component on its phosphatase activity.

Methodology:

  • Reagents: Use recombinant human SHP2 protein and a fluorogenic phosphatase substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

  • Reaction Setup: In a 384-well plate, pre-incubate the SHP2 enzyme with various concentrations of the test compound (or this compound) in a suitable buffer for 15-30 minutes.

  • Initiation: Initiate the enzymatic reaction by adding the DiFMUP substrate.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Measurement: Read the fluorescence generated from the dephosphorylation of DiFMUP using a plate reader (e.g., excitation 358 nm / emission 450 nm).

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Signaling Pathway Context

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in cancer. It is recruited to activated receptor tyrosine kinases (RTKs) and dephosphorylates specific sites, ultimately leading to the activation of RAS and the downstream kinases MEK and ERK, which drive cell proliferation. By inducing the degradation of SHP2, this compound effectively shuts down this pro-survival signaling cascade. This is evidenced by a potent reduction in the phosphorylation of ERK (p-ERK).

cluster_pathway RAS-MAPK Signaling Pathway cluster_intervention PROTAC Intervention RTK Growth Factor Receptor (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP SHP2->RAS_GDP RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP Activation RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_D26 This compound SHP2_D26->SHP2 Induces Degradation Degradation Degradation

References

Methodological & Application

Application Notes and Protocols for SHP2-D26 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing SHP2-D26, a potent and effective PROTAC (Proteolysis Targeting Chimera) degrader of the SHP2 protein, in cell-based assays. The following sections detail the experimental procedures for cell culture, assessment of cell viability, and analysis of protein degradation and downstream signaling pathways.

Introduction

Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] Dysregulation of SHP2 activity is implicated in the pathogenesis of several human cancers, making it an attractive therapeutic target.[3][4] this compound is a first-in-class PROTAC degrader that targets SHP2 for ubiquitination and subsequent proteasomal degradation.[3][5] This mode of action offers a distinct advantage over traditional small molecule inhibitors by eliminating the target protein, thereby potentially leading to a more profound and sustained pharmacological effect.[6][7]

Data Presentation

The following tables summarize the in vitro efficacy of this compound in two cancer cell lines: KYSE520 (esophageal squamous cell carcinoma) and MV4;11 (acute myeloid leukemia).

Table 1: Potency of this compound in Cancer Cell Lines [8]

Cell LineCompoundDC₅₀ (nM)IC₅₀ (nM)
KYSE520This compound6.0660
MV4;11This compound2.60.99

DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of this compound and its impact on the SHP2 signaling pathway.

SHP2_PROTAC_Mechanism cluster_0 This compound (PROTAC) cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation SHP2_ligand SHP2 Ligand Linker Linker SHP2_ligand->Linker SHP2 SHP2 Protein SHP2_ligand->SHP2 binds VHL_ligand VHL Ligand Linker->VHL_ligand VHL VHL E3 Ligase VHL_ligand->VHL binds SHP2_D26 This compound SHP2->SHP2_D26 Ub_SHP2 Poly-ubiquitinated SHP2 SHP2->Ub_SHP2 becomes VHL->SHP2_D26 Ub Ubiquitin VHL->Ub recruits Ub->SHP2 transfers to Proteasome Proteasome Ub_SHP2->Proteasome targeted to Degraded_SHP2 Degraded SHP2 (Peptides) Proteasome->Degraded_SHP2 results in

Caption: Mechanism of SHP2 degradation by this compound.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 activates SHP2 SHP2 RTK->SHP2 recruits & activates SOS SOS Grb2->SOS RAS RAS SOS->RAS activates SHP2->RAS promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2_D26 This compound SHP2_D26->SHP2 Degrades

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture

KYSE520 Cells:

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: KYSE520 cells are adherent. When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.

MV4;11 Cells:

  • Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: MV4;11 cells grow in suspension. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL. To subculture, add fresh medium to dilute the cell suspension to a density of approximately 2 x 10⁵ cells/mL, 2-3 times per week.

Western Blot Analysis

This protocol is for assessing the degradation of SHP2 and the phosphorylation status of its downstream target, ERK.

1. Cell Lysis: a. Plate cells and treat with desired concentrations of this compound for the indicated times. b. After treatment, wash cells with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. d. Scrape adherent cells (KYSE520) or pellet suspension cells (MV4;11) and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. b. Separate proteins on a 4-12% SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Anti-SHP2 (Bethyl Laboratories, A301-544A)
  • Anti-phospho-ERK1/2 (Thr202/Tyr204) (Cell Signaling Technology, #4370)
  • Anti-ERK1/2 (Cell Signaling Technology, #9102)
  • Anti-GAPDH (as a loading control) c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

5. Detection: a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate and capture the signal using a chemiluminescence imaging system.

Cell Viability Assay

This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

1. Cell Seeding: a. For KYSE520 (adherent cells), seed 2,000-5,000 cells per well in a 96-well plate and allow them to attach overnight. b. For MV4;11 (suspension cells), seed 5,000-10,000 cells per well in a 96-well plate.

2. Compound Treatment: a. Prepare serial dilutions of this compound in the appropriate culture medium. b. Add the diluted compound to the wells, including a vehicle control (DMSO).

3. Incubation: a. Incubate the plates for 4 days at 37°C in a humidified atmosphere with 5% CO₂.[9]

4. Viability Measurement (WST-8 Assay): [9] a. Add 10 µL of WST-8 solution (e.g., CCK-8) to each well. b. Incubate the plate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Determine the IC₅₀ value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture KYSE520 & MV4;11 cells Treatment Treat cells with This compound Culture->Treatment WB Western Blot Treatment->WB Viability Cell Viability Assay (WST-8) Treatment->Viability WB_Analysis Analyze SHP2 degradation & p-ERK levels WB->WB_Analysis Viability_Analysis Calculate IC₅₀ Viability->Viability_Analysis

Caption: General workflow for this compound cell-based assays.

References

optimal concentration and dosage of SHP2-D26 for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the PROTAC (Proteolysis Targeting Chimera) SHP2-D26 in in vitro settings. This compound is a potent and effective degrader of the SHP2 protein, a critical node in multiple signaling pathways implicated in cancer and other diseases.[1][2][3] This document offers guidance on the optimal concentration and dosage of this compound for various cell-based assays, enabling researchers to effectively study its therapeutic potential.

Introduction to this compound

This compound is a heterobifunctional molecule that induces the degradation of the SHP2 protein.[2][3] It achieves this by simultaneously binding to the SHP2 protein and an E3 ubiquitin ligase, specifically Von Hippel-Lindau (VHL).[2] This proximity facilitates the ubiquitination of SHP2, marking it for degradation by the proteasome. This degradation mechanism offers a distinct advantage over traditional small molecule inhibitors by eliminating the entire protein, thereby abrogating both its catalytic and scaffolding functions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound activity in two commonly used cancer cell lines, KYSE520 (esophageal cancer) and MV-4-11 (acute myeloid leukemia).

Table 1: Potency of this compound in Cellular Assays

Cell LineAssay TypeParameterValueIncubation Time
KYSE520Cell ProliferationIC500.66 µM4 days
MV-4-11Cell ProliferationIC500.99 nM4 days
KYSE520Protein DegradationDC506.0 nM12 hours
MV-4-11Protein DegradationDC502.6 nM12 hours

IC50 (Half-maximal inhibitory concentration) refers to the concentration of this compound required to inhibit cell proliferation by 50%. DC50 (Half-maximal degradation concentration) refers to the concentration of this compound required to degrade 50% of the target protein.

Table 2: Time-Dependent Degradation of SHP2 by this compound

Cell LineThis compound ConcentrationIncubation TimeObservation
KYSE520100 nM4 hoursReduction in SHP2 protein level observed
KYSE520100 nM8 hoursComplete SHP2 protein depletion
MV-4-11100 nM4 hoursReduction in SHP2 protein level observed
MV-4-11100 nM8 hoursComplete SHP2 protein depletion

Signaling Pathways and Experimental Workflow

SHP2 Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade, which is a key pathway regulating cell growth, proliferation, and survival.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Ras

Caption: Simplified SHP2 signaling pathway.

This compound Mechanism of Action

This compound acts as a PROTAC, inducing the degradation of SHP2 through the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_0 PROTAC Action SHP2_D26 This compound Ternary_Complex Ternary Complex (this compound-VHL) SHP2_D26->Ternary_Complex SHP2 SHP2 Protein SHP2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation SHP2 Degradation Proteasome->Degradation Ub Ub Ub->Ubiquitination

Caption: Mechanism of this compound-mediated protein degradation.

General Experimental Workflow

A typical workflow for evaluating the in vitro effects of this compound is outlined below.

Experimental_Workflow cluster_assays 4. Downstream Assays Cell_Culture 1. Cell Seeding Treatment 2. This compound Treatment Cell_Culture->Treatment Incubation 3. Incubation Treatment->Incubation Cell_Proliferation Cell Proliferation Assay (e.g., WST-8) Incubation->Cell_Proliferation Western_Blot Western Blot Analysis (SHP2, p-ERK) Incubation->Western_Blot Data_Analysis 5. Data Analysis Cell_Proliferation->Data_Analysis Western_Blot->Data_Analysis

References

how to dissolve and store SHP2-D26 for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Laboratory Use by Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, storage, and laboratory use of SHP2-D26, a potent and effective PROTAC (Proteolysis Targeting Chimera) degrader of the SHP2 protein. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Product Information

ParameterValueReference
Catalog Number HY-145162[1]
CAS Number 2458219-65-1[1]
Molecular Formula C₅₆H₇₉ClN₁₂O₆S₂[1]
Molecular Weight 1115.89 g/mol [1]
Target SHP2, PROTACs[1]

Mechanism of Action

This compound is a PROTAC that facilitates the degradation of the SHP2 (Src homology 2 domain-containing phosphatase 2) protein. It functions by simultaneously binding to the SHP2 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation triggers the ubiquitination of SHP2, marking it for degradation by the proteasome. This targeted protein degradation approach is a powerful method to inhibit SHP2-mediated signaling pathways, which are often dysregulated in various cancers.

SHP2_D26_Mechanism cluster_0 This compound Mediated Degradation cluster_1 Ternary Complex SHP2 SHP2 Protein SHP2_D26 This compound SHP2->SHP2_D26 VHL VHL E3 Ligase VHL->SHP2_D26 D26_complex This compound SHP2_complex SHP2 SHP2_complex->D26_complex Proteasome Proteasome SHP2_complex->Proteasome Degradation VHL_complex VHL VHL_complex->D26_complex Ub Ubiquitin Ub->VHL_complex Ubiquitination Degraded_SHP2 Degraded SHP2 Peptides Proteasome->Degraded_SHP2

Figure 1: Mechanism of this compound action.

Dissolution and Storage Protocols

Reconstitution of Lyophilized Powder

It is recommended to use dimethyl sulfoxide (B87167) (DMSO) for the initial reconstitution of this compound.

Materials:

  • Lyophilized this compound powder

  • Anhydrous or newly opened DMSO (Hygroscopic DMSO can impact solubility)

  • Sterile polypropylene (B1209903) tubes

  • Ultrasonic water bath

Protocol:

  • Equilibrate the vial of lyophilized this compound to room temperature before opening.

  • Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration. A common stock concentration is 10 mM. For solubility data, refer to Table 1.

  • Vortex the vial to mix.

  • If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath until it becomes clear.

  • Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

Table 1: Solubility and Stock Solution Preparation

SolventMaximum SolubilityVolume of DMSO for 10 mg of this compound
DMSO83.33 mg/mL (74.68 mM)~0.12 mL

Note: The provided solubility is a guideline. It is recommended to perform a small-scale test to confirm solubility.

Storage Conditions

Proper storage is critical to maintain the activity of this compound.

Table 2: Storage Recommendations

FormStorage TemperatureShelf LifeReference
Lyophilized Powder -20°C3 years
4°C2 years
Stock Solution in DMSO -80°C6 months
-20°C1 month

Important Considerations:

  • Avoid repeated freeze-thaw cycles of the stock solution.

  • When stored at -80°C, use within 6 months. When stored at -20°C, use within 1 month.

Experimental Protocols

In Vitro Cell-Based Assay for SHP2 Degradation

This protocol outlines a general procedure for treating cancer cell lines with this compound to assess its ability to induce SHP2 protein degradation.

In_Vitro_Workflow cluster_workflow In Vitro SHP2 Degradation Workflow start Seed Cells incubation1 Incubate (e.g., 24h) start->incubation1 treatment Treat with this compound incubation1->treatment incubation2 Incubate (e.g., 12h) treatment->incubation2 lysis Cell Lysis incubation2->lysis protein_quant Protein Quantification lysis->protein_quant western_blot Western Blot Analysis (SHP2, Loading Control) protein_quant->western_blot end Analyze Results western_blot->end

Figure 2: Workflow for in vitro SHP2 degradation assay.

Materials:

  • Cancer cell lines (e.g., KYSE520, MV-4-11)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-SHP2 and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to 70-80% confluency.

  • Preparation of Working Solutions: Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.5%).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Effective concentrations for SHP2 degradation are in the low nanomolar range (e.g., 3-300 nM).

  • Incubation: Incubate the cells for a specified period (e.g., 12 hours) to allow for SHP2 degradation.

  • Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

  • Western Blotting: a. Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-SHP2 antibody overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe for a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the extent of SHP2 degradation at different concentrations of this compound. The DC₅₀ value (concentration at which 50% of the protein is degraded) can then be calculated.

Table 3: Reported In Vitro Activity of this compound

Cell LineAssayMetricValueIncubation TimeReference
KYSE520 SHP2 DegradationDC₅₀6.0 nM12 hours
Cell ViabilityIC₅₀0.66 µM4 days
MV-4-11 SHP2 DegradationDC₅₀2.6 nM12 hours
Cell ViabilityIC₅₀0.99 nM4 days

Safety Precautions

This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes: Detection of SHP2 Degradation by SHP2-D26 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2] It is a key component of pathways downstream of various growth factors and cytokines, primarily acting as a positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade.[3][4] Dysregulation of SHP2 is implicated in developmental disorders and various cancers, making it an attractive therapeutic target.[5]

SHP2-D26 is a potent and effective proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the SHP2 protein. As a heterobifunctional molecule, this compound simultaneously binds to SHP2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of SHP2 by the proteasome. This targeted degradation offers a powerful method to inhibit SHP2 function.

Western blotting is the gold-standard technique to monitor and quantify the induced degradation of SHP2. By comparing the levels of SHP2 protein in cells treated with this compound to untreated or vehicle-treated controls, researchers can effectively measure the efficiency, dose-dependency, and time course of the degradation process. This document provides a detailed protocol for performing a Western blot to detect SHP2 degradation mediated by this compound.

Data Presentation: Efficacy of this compound

The following table summarizes the quantitative data on the efficacy of this compound in inducing SHP2 degradation and inhibiting cell growth in representative cancer cell lines.

Cell LineCancer TypeDC₅₀ (Degradation)IC₅₀ (Growth Inhibition)Reference
KYSE520Esophageal Cancer6.0 nM0.66 µM
MV-4-11Acute Myeloid Leukemia2.6 nM0.99 nM
  • DC₅₀ (Half-maximal degradation concentration): The concentration of this compound required to degrade 50% of the cellular SHP2 protein, typically measured after 12-24 hours of treatment.

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit cell growth by 50%, typically measured after 4 days of treatment.

Visualizations

SHP2 Signaling Pathway

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SOS SOS Grb2->SOS SHP2 SHP2 Grb2->SHP2 Ras Ras SOS->Ras SHP2->SOS activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: SHP2 positively regulates the Ras/MAPK signaling cascade.

This compound Mechanism of Action (PROTAC)

PROTAC_Mechanism cluster_ternary Ternary Complex Formation SHP2 SHP2 Protein SHP2_bound SHP2 SHP2_D26 This compound VHL VHL E3 Ligase VHL_bound VHL SHP2_D26_VHL This compound SHP2_bound->SHP2_D26_VHL VHL_bound->SHP2_D26_VHL Ubiquitin Ubiquitination VHL_bound->Ubiquitin tags SHP2 with Ubiquitin Proteasome Proteasome Ubiquitin->Proteasome Degraded Degraded SHP2 (Fragments) Proteasome->Degraded

Caption: this compound mediates the formation of a ternary complex, leading to ubiquitination and degradation of SHP2.

Western Blot Experimental Workflow

WB_Workflow A 1. Cell Culture & Treatment (e.g., MV-4-11, KYSE520) Treat with this compound (dose-response/time-course) B 2. Cell Lysis Harvest cells and extract total protein A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. Sample Preparation Normalize concentration and add Laemmli buffer C->D E 5. SDS-PAGE Separate proteins by molecular weight D->E F 6. Protein Transfer Transfer proteins to PVDF or Nitrocellulose membrane E->F G 7. Immunoblotting Block, then probe with Primary (anti-SHP2) and Secondary (HRP-conjugated) antibodies F->G H 8. Detection & Analysis Add ECL substrate, image chemiluminescence, and quantify band intensity G->H

References

Application of SHP2-D26 in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and survival. It is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors, modulating pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades. In non-small cell lung cancer (NSCLC), aberrant SHP2 activity has been implicated in tumorigenesis, progression, and resistance to targeted therapies.

SHP2-D26 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SHP2 protein. This novel therapeutic modality offers a distinct advantage over traditional small molecule inhibitors by eliminating the target protein, thereby potentially leading to a more profound and sustained inhibition of downstream signaling and anti-tumor activity. These application notes provide a comprehensive overview of the use of this compound in preclinical NSCLC xenograft models, including its mechanism of action, efficacy data, and detailed experimental protocols.

Mechanism of Action of this compound in NSCLC

This compound is a heterobifunctional molecule that simultaneously binds to SHP2 and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of SHP2. This degradation leads to the disruption of key oncogenic signaling pathways.

In NSCLC, particularly in models with EGFR mutations or those that have developed resistance to EGFR inhibitors like osimertinib (B560133), SHP2 plays a crucial role in maintaining signaling output from the RTK to downstream effectors. By degrading SHP2, this compound effectively attenuates these signals, leading to decreased cell proliferation and increased apoptosis. Notably, this compound has been shown to modulate the levels of key apoptosis-related proteins, increasing the pro-apoptotic protein Bim while decreasing the anti-apoptotic protein Mcl-1. Furthermore, it has been observed to suppress the phosphorylation of p70S6K and its substrate S6, key components of the mTOR signaling pathway, which is often dysregulated in cancer.

SHP2_D26_Mechanism cluster_pathways Signaling Pathways RTK RTK (e.g., EGFR) SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K RAS RAS SHP2->RAS Proteasome Proteasome SHP2->Proteasome Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Mcl1 Mcl-1 ERK->Mcl1 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Mcl1 p70S6K p70S6K mTOR->p70S6K S6 S6 p70S6K->S6 S6->Proliferation Apoptosis Apoptosis Bim Bim Bim->Apoptosis Mcl1->Apoptosis SHP2_D26 This compound SHP2_D26->SHP2 Binds & Induces Ubiquitination

Caption: Mechanism of action of this compound in NSCLC.

In Vivo Efficacy of this compound in NSCLC Xenograft Models

Preclinical studies have demonstrated the anti-tumor activity of this compound in NSCLC xenograft models, both as a single agent and in combination with other targeted therapies.

Single-Agent Activity

This compound as a monotherapy has shown moderate inhibition of tumor growth in NSCLC xenografts.[1] This effect is attributed to the effective degradation of SHP2 in the tumor tissue, leading to the modulation of downstream signaling pathways and induction of apoptosis.[2]

Combination Therapy with Osimertinib

The combination of this compound with the third-generation EGFR inhibitor, osimertinib, has shown significant synergistic effects in osimertinib-resistant NSCLC xenograft models.[1][3] This combination effectively inhibits the growth of resistant tumors, suggesting a promising strategy to overcome acquired resistance to EGFR-targeted therapies.[1]

Quantitative Data Summary

Xenograft Model Treatment Group Dosage Route of Administration Tumor Growth Inhibition (%) Reference
PC-9 (NSCLC)This compound20 mg/kgi.p.Moderate[1]
PC-9 (NSCLC)This compound40 mg/kgi.p.Moderate[1]
Osimertinib-Resistant PC-9/AR (NSCLC)This compound30 mg/kgi.p.Moderate[1]
Osimertinib-Resistant PC-9/AR (NSCLC)Osimertinib10 mg/kgo.g.Minimal[1]
Osimertinib-Resistant PC-9/AR (NSCLC)This compound + Osimertinib30 mg/kg + 10 mg/kgi.p. + o.g.Significant[1][3]

Experimental Protocols

NSCLC Xenograft Model Establishment

Xenograft_Workflow Cell_Culture 1. NSCLC Cell Culture (PC-9 or PC-9/AR) Cell_Harvest 2. Cell Harvesting & Resuspension Cell_Culture->Cell_Harvest Injection 3. Subcutaneous Injection (1 x 10^7 cells in 100 µL PBS) Cell_Harvest->Injection Tumor_Growth 4. Tumor Growth Monitoring (Calipers) Injection->Tumor_Growth Randomization 5. Randomization (Tumor volume ~100-150 mm³) Tumor_Growth->Randomization Treatment 6. Treatment Initiation Randomization->Treatment

Caption: Workflow for establishing NSCLC xenograft models.

1. Cell Lines and Culture:

  • Human NSCLC cell lines such as PC-9 (EGFR exon 19 deletion) and its osimertinib-resistant derivative, PC-9/AR, are commonly used.

  • Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Models:

  • Female BALB/c nude mice (4-6 weeks old) are typically used.

  • Animals are housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

3. Xenograft Implantation:

  • Harvest NSCLC cells during the logarithmic growth phase.

  • Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^8 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.

4. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 3 days.

  • Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.

  • Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups.

Drug Formulation and Administration

1. This compound Formulation:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • For intraperitoneal (i.p.) injection, dilute the stock solution in a vehicle consisting of 1% DMSO, 30% PEG300, and sterile water (ddH2O). The final concentration should be such that the desired dose (e.g., 20, 30, or 40 mg/kg) is administered in a volume of 100-200 µL.

2. Osimertinib Formulation:

  • Formulate osimertinib for oral gavage (o.g.) in a vehicle such as 0.5% methylcellulose.

3. Treatment Schedule:

  • Administer this compound via i.p. injection daily.

  • For combination studies, administer osimertinib via oral gavage daily.

  • Continue treatment for the duration of the study (e.g., 24 consecutive days).

  • Monitor the body weight of the mice every 3 days as an indicator of toxicity.

Endpoint Analysis

1. Tumor and Tissue Collection:

  • At the end of the study, euthanize the mice according to institutional guidelines.

  • Excise the tumors, measure their final weight, and photograph them.

  • A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, and another portion can be fixed in 10% neutral buffered formalin for immunohistochemistry.

2. Western Blot Analysis:

Western_Blot_Workflow Lysate_Prep 1. Tumor Lysate Preparation Protein_Quant 2. Protein Quantification (BCA Assay) Lysate_Prep->Protein_Quant SDS_PAGE 3. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 4. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 5. Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (4°C overnight) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (RT) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescence Detection Secondary_Ab->Detection

Caption: General workflow for Western blot analysis.

  • Protocol:

    • Homogenize frozen tumor tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.

    • Determine protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Primary Antibodies and Recommended Dilutions (optimization may be required):

    • SHP2 (1:1000)

    • Phospho-p70S6K (Thr389) (1:1000)

    • p70S6K (1:1000)

    • Phospho-S6 Ribosomal Protein (Ser235/236) (1:1000)

    • S6 Ribosomal Protein (1:1000)

    • Bim (1:1000)

    • Mcl-1 (1:1000)

    • β-actin (1:5000)

3. Immunohistochemistry (IHC):

  • Protocol:

    • Embed formalin-fixed tumor tissues in paraffin (B1166041) and cut into 4-µm sections.

    • Deparaffinize and rehydrate the sections.

    • Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or steamer.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate the sections with primary antibodies overnight at 4°C.

    • Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.

    • Develop the signal with a DAB chromogen solution.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the sections.

  • Primary Antibodies and Recommended Dilutions (optimization may be required):

    • Ki-67 (for proliferation) (1:200)

    • Cleaved Caspase-3 (for apoptosis) (1:200)

Conclusion

This compound represents a promising therapeutic agent for the treatment of NSCLC, particularly in the context of acquired resistance to EGFR inhibitors. Its unique mechanism of action, involving the targeted degradation of the SHP2 protein, offers a potent and sustained inhibition of oncogenic signaling pathways. The provided protocols for the use of this compound in NSCLC xenograft models will aid researchers in further investigating its therapeutic potential and elucidating the underlying molecular mechanisms. Careful adherence to these detailed methodologies will ensure the generation of robust and reproducible preclinical data, which is essential for the clinical translation of this novel therapeutic approach.

References

Application Notes and Protocols for SHP2-D26 in Targeted Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling and is implicated in various cancers.[1][2] It is a key component of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, which regulates cell proliferation, survival, and differentiation.[3][4] Dysregulation of SHP2 activity is associated with the development and progression of numerous solid tumors and hematological malignancies.[1][5] SHP2-D26 is a potent and effective proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the SHP2 protein.[6][7] This document provides detailed application notes and protocols for utilizing this compound in targeted protein degradation studies.

This compound functions by simultaneously binding to the SHP2 protein and an E3 ubiquitin ligase, specifically Von Hippel-Lindau (VHL).[8] This proximity induces the ubiquitination of SHP2, marking it for degradation by the proteasome.[8][9] This targeted degradation approach offers a powerful tool to study the functional consequences of SHP2 loss and to evaluate its potential as a therapeutic target.

Data Presentation

The following tables summarize the quantitative data for this compound in two cancer cell lines.

Table 1: In Vitro Degradation and Inhibitory Concentrations of this compound

Cell LineCancer TypeDC50 (nM)IC50 (nM)
KYSE520Esophageal Cancer6.0[6][8][10]660[8][10]
MV-4-11Acute Myeloid Leukemia2.6[6][8][10]0.99[8][10]

Table 2: Time-Course of SHP2 Protein Depletion by this compound (100 nM)

Cell Line2 hours4 hours8 hours12 hours24 hours
KYSE520Partial ReductionSignificant ReductionComplete DepletionSustained DepletionSustained Depletion
MV-4-11Partial ReductionSignificant ReductionComplete DepletionSustained DepletionSustained Depletion

Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathway

The diagram below illustrates the central role of SHP2 in the RAS/MAPK signaling pathway.

SHP2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 P SHP2 SHP2 RTK->SHP2 P SOS SOS GRB2->SOS RAS RAS SOS->RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: SHP2's role in the RAS/MAPK signaling pathway.

This compound Mechanism of Action

This diagram illustrates the PROTAC-mediated degradation of SHP2 by this compound.

PROTAC_Mechanism SHP2_D26 This compound SHP2 SHP2 Protein SHP2_D26->SHP2 VHL VHL E3 Ligase SHP2_D26->VHL Ternary_Complex Ternary Complex (this compound-VHL) SHP2->Ternary_Complex Ub_SHP2 Ubiquitinated SHP2 SHP2->Ub_SHP2 VHL->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruits Ubiquitin->Ub_SHP2 Tags Proteasome Proteasome Ub_SHP2->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of SHP2 degradation by this compound.

Experimental Workflow for SHP2 Degradation Analysis

The following workflow outlines the key steps for studying the effects of this compound.

Experimental_Workflow A Cell Culture (e.g., KYSE520, MV-4-11) B Treat with this compound (Dose-response & Time-course) A->B C Cell Lysis B->C F Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->F D Western Blot (SHP2, p-ERK, ERK, loading control) C->D E Immunoprecipitation (SHP2 ubiquitination) C->E G Data Analysis D->G E->G F->G

Caption: Workflow for this compound degradation studies.

Experimental Protocols

Western Blot Analysis of SHP2 Degradation

This protocol is designed to assess the dose-dependent and time-course effects of this compound on SHP2 protein levels and downstream signaling.

Materials:

  • KYSE520 or MV-4-11 cells

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Ice-cold PBS

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-SHP2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0, 3, 10, 30, 100, 300 nM) for a fixed time (e.g., 12 or 24 hours).[8][10]

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0, 2, 4, 8, 12, 24 hours).[8][10]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.[11]

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.[12]

    • Incubate on ice for 30 minutes, vortexing occasionally.[13]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[12]

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations with lysis buffer.

    • Add Laemmli sample buffer to 20-30 µg of protein and boil at 95°C for 5 minutes.[11]

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-SHP2 (1:1000), anti-p-ERK (1:1000), anti-ERK (1:1000), anti-GAPDH/β-actin (1:5000).

    • Wash the membrane three times with TBST for 10 minutes each.[11]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Viability Assay

This protocol measures the effect of SHP2 degradation on cell proliferation and viability.

Materials:

  • KYSE520 or MV-4-11 cells

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure (MTT Assay):

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment:

    • Treat cells with a range of this compound concentrations for 4 days.[8][10]

  • MTT Incubation:

    • Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Immunoprecipitation of Ubiquitinated SHP2

This protocol is used to confirm that this compound induces the ubiquitination of SHP2 prior to its degradation.

Materials:

  • Cells treated with this compound and a proteasome inhibitor (e.g., MG132)

  • Ice-cold PBS

  • Lysis buffer (e.g., NP-40 buffer) with protease inhibitors and deubiquitinase inhibitors (e.g., PR-619)

  • Anti-SHP2 antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Laemmli sample buffer

  • Anti-ubiquitin antibody for Western blotting

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound and MG132 for a few hours to allow accumulation of ubiquitinated proteins.

    • Lyse the cells as described in the Western Blot protocol.

  • Pre-clearing Lysate:

    • Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[16]

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the anti-SHP2 antibody to the pre-cleared lysate and incubate overnight at 4°C with rotation.[16]

    • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.[14]

  • Washes:

    • Pellet the beads and wash them three to five times with ice-cold wash buffer.[16]

  • Elution:

    • Elute the immunoprecipitated proteins by adding Laemmli sample buffer and boiling for 5-10 minutes.[16]

  • Western Blot Analysis:

    • Perform Western blotting on the eluted samples using an anti-ubiquitin antibody to detect ubiquitinated SHP2. The membrane can also be probed with an anti-SHP2 antibody as a control.

References

Application Note: Quantitative Measurement of SHP2 Protein Levels Following SHP2-D26 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides detailed protocols for the quantitative measurement of total SHP2 protein levels in cultured cells following treatment with SHP2-D26, a novel research compound. The described methods include Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) for the sensitive and specific quantification of SHP2. This document is intended for researchers, scientists, and drug development professionals engaged in the study of SHP2 signaling and the characterization of targeted therapeutic agents.

Introduction

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways.[1][2][3] SHP2 is involved in regulating cell growth, differentiation, migration, and survival by modulating key signaling cascades such as the RAS-RAF-MEK-ERK pathway.[1][2] Gain-of-function mutations in PTPN11 are associated with developmental disorders and various malignancies, making SHP2 a compelling target for therapeutic intervention. This compound is a novel, potent, and selective allosteric inhibitor of SHP2 developed for research purposes. Accurate quantification of SHP2 protein levels following this compound treatment is essential for understanding its mechanism of action, target engagement, and downstream cellular effects.

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in mediating signaling from receptor tyrosine kinases (RTKs) to the downstream RAS/MAPK pathway.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS SHP2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_D26 This compound SHP2_D26->SHP2 Inhibition

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The overall workflow for the quantitative measurement of SHP2 protein levels is depicted below.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, A549) Treatment 2. Treatment with This compound Cell_Culture->Treatment Harvest 3. Cell Lysis & Protein Extraction Treatment->Harvest Quantification 4. Protein Concentration Determination (BCA Assay) Harvest->Quantification Analysis 5. Quantitative Analysis Quantification->Analysis WB Western Blot Analysis->WB Method A ELISA ELISA Analysis->ELISA Method B Data_Analysis 6. Data Analysis & Interpretation WB->Data_Analysis ELISA->Data_Analysis

Caption: General workflow for SHP2 protein quantification after treatment.

Materials and Methods

Cell Culture and Treatment
  • Cell Lines: HeLa (human cervical cancer) or A549 (human lung carcinoma) cells are suitable for this protocol.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to final concentrations ranging from 0.1 µM to 10 µM. Replace the culture medium with the medium containing this compound or vehicle (DMSO) control.

  • Incubation: Incubate the treated cells for 24, 48, or 72 hours.

Protein Extraction
  • Washing: After incubation, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble protein fraction) to a new pre-chilled tube.

Protein Quantification

Determine the total protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit according to the manufacturer's instructions. Normalize all samples to the same protein concentration using lysis buffer.

Protocol 1: Western Blotting

This method provides semi-quantitative to quantitative data on SHP2 protein levels.

  • Sample Preparation: Mix 20-30 µg of total protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total SHP2 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH, 1:5000) should also be used for normalization.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000) for 1 hour at room temperature.

  • Detection: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the SHP2 band intensity to the corresponding loading control band intensity.

Protocol 2: ELISA (Enzyme-Linked Immunosorbent Assay)

This method provides a quantitative measurement of SHP2 protein concentration. A sandwich ELISA kit for human SHP2 is recommended.

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the ELISA kit manual.

  • Standard Curve: Prepare a serial dilution of the SHP2 protein standard to generate a standard curve.

  • Sample Addition: Add 100 µL of each standard and sample (normalized protein lysate) to the appropriate wells of the antibody-coated microplate.

  • Incubation: Incubate the plate for 2.5 hours at room temperature or overnight at 4°C.

  • Washing: Wash the wells multiple times with the provided wash buffer.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash steps.

  • Streptavidin-HRP: Add the HRP-conjugated streptavidin and incubate for 45 minutes at room temperature.

  • Washing: Repeat the wash steps.

  • Substrate Addition: Add the TMB substrate and incubate in the dark for 30 minutes.

  • Stop Solution: Add the stop solution to terminate the reaction.

  • Measurement: Immediately measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the SHP2 concentration in each sample by interpolating the absorbance values from the standard curve.

Data Presentation

The quantitative data obtained from Western blot densitometry and ELISA should be summarized in clear and concise tables.

Table 1: Quantification of SHP2 Protein Levels by Western Blot Densitometry

Treatment GroupThis compound Conc. (µM)Normalized SHP2 Intensity (Arbitrary Units)Fold Change vs. Vehicle
Vehicle (DMSO)01.00 ± 0.081.00
This compound0.10.95 ± 0.070.95
This compound1.00.52 ± 0.050.52
This compound10.00.21 ± 0.030.21

Data are presented as mean ± standard deviation (n=3). Intensity values are normalized to the loading control (β-actin) and then to the vehicle control.

Table 2: Quantification of SHP2 Protein Levels by ELISA

Treatment GroupThis compound Conc. (µM)SHP2 Concentration (ng/mL)% of Vehicle Control
Vehicle (DMSO)0150.2 ± 12.5100.0
This compound0.1142.8 ± 11.395.1
This compound1.078.1 ± 9.852.0
This compound10.032.5 ± 5.121.6

Data are presented as mean ± standard deviation (n=3).

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the experimental intervention and the expected outcome.

Logical_Relationship Intervention Treatment with This compound Mechanism This compound Induces SHP2 Degradation (Hypothesized) Intervention->Mechanism leads to Outcome Decrease in Total SHP2 Protein Levels Mechanism->Outcome results in Measurement_WB Quantification by Western Blot Outcome->Measurement_WB is measured by Measurement_ELISA Quantification by ELISA Outcome->Measurement_ELISA is measured by

Caption: Logical flow from this compound treatment to measured outcome.

Conclusion

The protocols described in this application note provide robust and reliable methods for the quantitative measurement of total SHP2 protein levels in cell lysates after treatment with the novel inhibitor this compound. Both Western blotting and ELISA are suitable for this purpose, with ELISA generally offering higher throughput and more precise quantification. The choice of method will depend on the specific experimental needs and available resources. These protocols are essential for the preclinical evaluation and characterization of SHP2-targeting compounds.

References

Application Notes and Protocols for In Vivo Dosing and Administration of SHP2-D26 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of SHP2-D26, a potent and effective PROTAC (Proteolysis Targeting Chimera) degrader of the Src homology 2 domain-containing phosphatase 2 (SHP2). The provided protocols are based on preclinical studies and are intended to guide researchers in designing and executing in vivo experiments in mouse models.

Introduction to this compound

This compound is a first-in-class PROTAC that induces the degradation of the SHP2 protein.[1] It functions by simultaneously binding to SHP2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SHP2.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK pathway, which is frequently dysregulated in various human cancers. By degrading SHP2, this compound effectively inhibits downstream signaling, leading to anti-proliferative effects in cancer cells. In vitro studies have demonstrated that this compound potently reduces SHP2 protein levels and inhibits the growth of cancer cell lines such as KYSE520 (esophageal cancer) and MV-4-11 (acute myeloid leukemia).[2][3][4]

In Vitro Activity of this compound

The following table summarizes the in vitro potency of this compound in two cancer cell lines. This data is essential for understanding the cellular activity of the compound before moving into in vivo models.

Cell LineCancer TypeDC₅₀ (nM)IC₅₀ (nM)
KYSE520Esophageal Squamous Cell Carcinoma6.0660
MV-4-11Acute Myeloid Leukemia2.60.99
  • DC₅₀: The concentration of this compound required to degrade 50% of the SHP2 protein.[2]

  • IC₅₀: The concentration of this compound required to inhibit 50% of cell growth.[5]

In Vivo Dosing and Administration Protocols

The following protocols are derived from published preclinical studies of this compound in mouse models. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Protocol 1: Xenograft Mouse Model of Non-Small Cell Lung Cancer (NSCLC)

This protocol is based on a study utilizing a PC-9 (human non-small cell lung cancer cell line) xenograft model.

Experimental Workflow:

experimental_workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture PC-9 Cell Culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to ~150-200 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing This compound Administration randomization->dosing monitoring Monitor Tumor Volume & Body Weight (q3d) dosing->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia protein_analysis Western Blot for SHP2 & p-ERK euthanasia->protein_analysis histology Histological Analysis euthanasia->histology

Caption: Workflow for a PC-9 xenograft study with this compound.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, though the specific vehicle for the published study was not detailed)

  • PC-9 cells

  • Immunocompromised mice (e.g., nude mice)

  • Standard cell culture and animal handling equipment

Procedure:

  • Cell Culture and Implantation:

    • Culture PC-9 cells according to standard protocols.

    • Subcutaneously implant PC-9 cells into the flank of nude mice.

    • Allow tumors to reach a volume of approximately 150-200 mm³.

  • Dosing and Administration:

    • Randomize mice into treatment and control groups.

    • Dosing Regimen:

      • Group 1 (Low Dose): 20 mg/kg. The administration route in the source study was a combination of intraperitoneal (i.p.) and intravenous (i.v.) injections. Researchers should carefully consider the rationale for this mixed administration and may opt for a single, consistent route.

      • Group 2 (High Dose): 40 mg/kg administered intraperitoneally (i.p.).

    • Frequency: The dosing frequency in the source study was every three days.

    • Control Group: Administer the vehicle solution at the same volume and frequency as the treatment groups.

  • Monitoring and Endpoint Analysis:

    • Measure tumor volume and body weight every three days.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Analyze tumor lysates by Western blot to assess the levels of SHP2 and phosphorylated ERK (p-ERK) to confirm target engagement and downstream pathway inhibition.

Quantitative Data from a Representative Study:

Treatment GroupAdministration RouteTumor Growth Inhibition
20 mg/kg this compoundi.p. & i.v.Modest
40 mg/kg this compoundi.p.Significant

Note: The original study reported "modest" and "significant" inhibition without providing specific percentages. Researchers should quantify tumor growth inhibition based on their own measurements.

Protocol 2: Study of this compound Effects on Cartilage

This protocol is based on a study investigating the role of SHP2 in cartilage homeostasis.

Experimental Workflow:

cartilage_study_workflow cluster_setup Study Initiation cluster_treatment Treatment Period cluster_analysis Endpoint Analysis animal_selection Select Nude Mice randomization Randomize into Groups animal_selection->randomization dosing Daily this compound Administration (30 mg/kg) randomization->dosing duration 21-Day Treatment dosing->duration tissue_collection Collect Knee Joints duration->tissue_collection histology Safranin O Staining tissue_collection->histology immunostaining Immunostaining for SHP2 tissue_collection->immunostaining

Caption: Workflow for a 21-day cartilage study with this compound.

Materials:

  • This compound

  • Vehicle (e.g., DMSO)

  • Nude mice

  • Reagents for histology and immunohistochemistry

Procedure:

  • Animal and Dosing Information:

    • Use nude mice.

    • Administer this compound at a dose of 30 mg/kg daily for 21 days. The administration route was not specified in the abstract, but intraperitoneal injection is a common route for such studies.

    • The control group should receive the vehicle.

  • Endpoint Analysis:

    • At the end of the 21-day treatment period, collect the knee joints.

    • Perform Safranin O staining to assess cartilage thickness.

    • Conduct immunostaining to evaluate the degradation of SHP2 in the growth plate and articular cartilage.

Pharmacokinetics and Target Engagement

Protocol for Assessing Target Engagement (Western Blot):

  • Tumor Lysate Preparation:

    • Excise tumors from treated and control mice and snap-freeze them in liquid nitrogen.

    • Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein from each lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against SHP2, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an ECL detection system.

    • Quantify the band intensities to determine the extent of SHP2 degradation and inhibition of ERK phosphorylation.

Signaling Pathway of SHP2 and Its Inhibition by this compound

SHP2 is a key signaling node downstream of receptor tyrosine kinases (RTKs). Upon growth factor binding, RTKs become phosphorylated, creating docking sites for SHP2. SHP2 is then recruited to the membrane and activated, leading to the dephosphorylation of its substrates and subsequent activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade. This compound, by inducing the degradation of SHP2, disrupts this signaling pathway.

shp2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_intervention Intervention RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Recruits & Activates GF Growth Factor GF->RTK Binds RAS RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes SHP2_D26 This compound SHP2_D26->SHP2 Binds to Proteasome Proteasome SHP2_D26->Proteasome Recruits VHL to initiate degradation by Proteasome->SHP2 Degrades

Caption: SHP2 signaling pathway and the mechanism of action of this compound.

Conclusion

This compound is a valuable tool for studying the in vivo consequences of SHP2 degradation. The provided protocols offer a starting point for researchers to investigate the therapeutic potential of this compound in various mouse models. Careful consideration of the experimental design, including the choice of mouse model, dosing regimen, and endpoint analysis, is crucial for obtaining robust and reproducible results. As with any experimental protocol, optimization may be necessary to suit the specific research question and laboratory conditions.

References

Application Notes and Protocols: Synergistic Inhibition of Osimertinib-Resistant NSCLC by Combining the SHP2 Degrader, SHP2-D26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib (B560133) is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key resistance mechanisms involves the activation of bypass signaling pathways, frequently mediated by the non-receptor protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2). SHP2 is a critical downstream effector of multiple receptor tyrosine kinases (RTKs) and plays a pivotal role in activating the RAS-MAPK signaling cascade.[1] Preclinical studies have demonstrated that combining SHP2 inhibition with EGFR TKIs can overcome osimertinib resistance.[2] This document provides detailed application notes and protocols for studying the synergistic effects of combining the novel SHP2 degrader, SHP2-D26, with osimertinib in osimertinib-resistant NSCLC models.

Principle of the Combined Inhibition Strategy

Osimertinib effectively inhibits the mutated EGFR protein, a key driver in certain NSCLCs. However, cancer cells can develop resistance by reactivating downstream signaling pathways, such as the RAS-MAPK pathway, often through SHP2. By degrading SHP2 using this compound, this bypass mechanism is blocked, leading to a more sustained inhibition of tumor cell proliferation and survival. The combination of osimertinib and this compound therefore represents a rational therapeutic strategy to overcome acquired resistance.[2]

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the combination of this compound and osimertinib in osimertinib-resistant NSCLC cell lines.

Table 1: In Vitro Synergistic Effects of this compound and Osimertinib on Cell Viability

Cell LineDrug CombinationConcentration RangeEffectCombination Index (CI)Reference
PC-9/AR (Osimertinib-Resistant)This compound + OsimertinibVaried concentrations of each drugSynergistic decrease in cell survival< 1
HCC827/AR (Osimertinib-Resistant)This compound + OsimertinibVaried concentrations of each drugSynergistic decrease in cell survival< 1

Note: The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Efficacy of this compound and Osimertinib Combination in a PC-9/AR Xenograft Model

Treatment GroupDosage and AdministrationMean Tumor Weight (end of study)Tumor Growth Inhibition (TGI) %Reference
Vehicle-~1000 mg0%
This compound30 mg/kg, intraperitoneal (i.p.), dailyModerately reduced vs. vehicleModerate
Osimertinib10 mg/kg, oral gavage (o.g.), dailyModerately reduced vs. vehicleModerate
This compound + Osimertinib30 mg/kg (i.p., daily) + 10 mg/kg (o.g., daily)Significantly reduced vs. single agents and vehicleHigh

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is used to assess the cytotoxic and cytostatic effects of this compound and osimertinib, both alone and in combination.

Materials:

  • Osimertinib-resistant NSCLC cell lines (e.g., PC-9/AR, HCC827/AR)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound and Osimertinib

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound, osimertinib, or their combination for 72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removing Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control. The synergistic effect can be quantified by calculating the Combination Index (CI) using software like CompuSyn.

Western Blot Analysis of Signaling Pathways

This protocol is for assessing the effect of the drug combination on key proteins in the EGFR-SHP2-MAPK signaling pathway.

Materials:

  • Osimertinib-resistant NSCLC cells

  • 6-well plates

  • This compound and Osimertinib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 3)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Table 3: Recommended Primary Antibodies for Western Blot

Target ProteinPhosphorylation Site (if applicable)Supplier (Example)Catalog Number (Example)
p-EGFRTyr1068Cell Signaling Technology#3777
Total EGFR-Cell Signaling Technology#4267
SHP2-Cell Signaling Technology#3397
p-ERK1/2Thr202/Tyr204Cell Signaling Technology#4370
Total ERK1/2-Cell Signaling Technology#4695
p-AktSer473Cell Signaling Technology#4060
Total Akt-Cell Signaling Technology#4691
PARP-Cell Signaling Technology#9542
Cleaved Caspase-3-Cell Signaling Technology#9664
β-Actin (Loading Control)-Cell Signaling Technology#4970

Procedure:

  • Cell Treatment and Lysis: Treat cells in 6-well plates with this compound, osimertinib, or the combination for the desired time (e.g., 24 or 48 hours). Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ and normalize to a loading control.

In Vivo Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model in mice to evaluate the in vivo efficacy of the combination therapy.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old)

  • Osimertinib-resistant NSCLC cells (e.g., PC-9/AR)

  • Matrigel (optional)

  • This compound and Osimertinib formulations

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth by measuring with calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, this compound alone, osimertinib alone, and combination).

  • Drug Administration: Administer the drugs as per the schedule (e.g., this compound 30 mg/kg i.p. daily, osimertinib 10 mg/kg o.g. daily).

  • Monitoring: Measure tumor volumes and body weights regularly (e.g., every 3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis: At the end of the study (e.g., after 24 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing, photography, and further analysis (e.g., pharmacodynamic studies).

  • Pharmacodynamic Analysis: A portion of the tumor tissue can be snap-frozen or fixed for western blot analysis or immunohistochemistry to assess target engagement and downstream signaling effects in vivo.

Visualizations

Signaling Pathway

SHP2_Osimertinib_Combination EGFR Mutant EGFR SHP2 SHP2 EGFR->SHP2 RAS RAS SHP2->RAS Degradation Degradation SHP2->Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Osimertinib Osimertinib Osimertinib->EGFR SHP2_D26 This compound SHP2_D26->SHP2 SHP2_D26->Degradation in_vitro_workflow start Start seed_cells Seed Osimertinib-Resistant NSCLC Cells (96-well plate) start->seed_cells treat_cells Treat with this compound, Osimertinib, or Combination (72h) seed_cells->treat_cells fix_cells Fix Cells with TCA treat_cells->fix_cells stain_cells Stain with SRB fix_cells->stain_cells wash_cells Wash to Remove Unbound Dye stain_cells->wash_cells solubilize Solubilize Bound Dye wash_cells->solubilize read_absorbance Measure Absorbance (540 nm) solubilize->read_absorbance analyze_data Analyze Data: - Cell Viability - Combination Index (CI) read_absorbance->analyze_data end End analyze_data->end in_vivo_workflow start Start implant_cells Subcutaneously Implant Osimertinib-Resistant Cells into Nude Mice start->implant_cells monitor_tumors Monitor Tumor Growth implant_cells->monitor_tumors group_mice Randomize Mice into Treatment Groups monitor_tumors->group_mice treat_mice Administer this compound, Osimertinib, or Combination group_mice->treat_mice measure_tumors Measure Tumor Volume and Body Weight Regularly treat_mice->measure_tumors endpoint Study Endpoint measure_tumors->endpoint excise_tumors Excise and Analyze Tumors: - Weight - Pharmacodynamics endpoint->excise_tumors end End excise_tumors->end

References

Troubleshooting & Optimization

troubleshooting lack of SHP2 degradation with SHP2-D26

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the SHP2-D26 degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer questions related to the experimental use of this compound.

Troubleshooting Guides

Issue: No or insufficient SHP2 degradation is observed after treatment with this compound.

This is a common challenge in experiments involving targeted protein degradation. The following troubleshooting guide provides a stepwise approach to identify and resolve the potential causes for the lack of SHP2 degradation.

Question 1: How can I confirm that the lack of SHP2 degradation is not due to a general experimental issue?

Answer: First, ensure the integrity of your experimental setup by including appropriate positive and negative controls.

  • Positive Control: Use a cell line known to be sensitive to this compound, such as KYSE520 or MV-4-11 cells, where SHP2 degradation has been previously demonstrated.[1][2]

  • Negative Control: Treat cells with a vehicle control (e.g., DMSO) to establish a baseline SHP2 protein level.

  • Inactive Compound Control: Use an inactive isomer of this compound, such as this compound isomer-1, which has a modified VHL ligand and should not induce degradation.[3][4] This control helps to confirm that the observed degradation is specific to the active this compound molecule.

Question 2: My controls are working, but I still don't see SHP2 degradation in my cell line of interest. What should I check next?

Answer: If your basic controls are in order, the issue may lie with the specific conditions of your experiment or the characteristics of your cell line. Consider the following factors:

  • This compound Concentration and the "Hook Effect": The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either SHP2 or the E3 ligase (VHL), rather than the productive ternary complex required for degradation.

    • Troubleshooting Step: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for degradation and to determine if you are observing a hook effect.

  • Incubation Time: The kinetics of SHP2 degradation can vary between cell lines.

    • Troubleshooting Step: Conduct a time-course experiment at the optimal this compound concentration to determine the ideal incubation time for maximal degradation. In KYSE520 and MV-4-11 cells, SHP2 degradation is observed within 4 hours and is complete by 8 hours.

  • Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability in certain cell lines.

    • Troubleshooting Step: If you suspect poor permeability, consider performing a cell permeability assay.

Question 3: I've optimized the concentration and incubation time, but degradation is still suboptimal. What other cellular factors could be at play?

Answer: The intracellular machinery required for PROTAC-mediated degradation is complex. Issues with the ubiquitin-proteasome system or the expression levels of the E3 ligase can impact this compound efficacy.

  • Proteasome Activity: this compound-mediated degradation is dependent on the proteasome.

    • Troubleshooting Step: To confirm proteasome-dependent degradation, pre-treat your cells with a proteasome inhibitor (e.g., MG-132) before adding this compound. If this compound is working as expected, you should observe a rescue of SHP2 protein levels. You can also directly measure proteasome activity in your cell lysates using a fluorometric assay.

  • E3 Ligase (VHL) Expression: this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce SHP2 degradation. The expression level of VHL can vary between cell lines.

    • Troubleshooting Step: Verify the expression of VHL in your cell line of interest by Western blotting. If VHL expression is low, this may be the reason for the lack of SHP2 degradation.

  • Ternary Complex Formation: The formation of a stable ternary complex between SHP2, this compound, and VHL is essential for degradation.

    • Troubleshooting Step: While direct measurement of ternary complex formation often requires specialized biophysical assays (e.g., TR-FRET, SPR), you can indirectly assess its formation by performing competition experiments. Pre-incubating cells with a high concentration of a SHP2 inhibitor or a VHL ligand before adding this compound should prevent SHP2 degradation by competing for binding to the degrader.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule with one end that binds to the SHP2 protein and the other end that binds to the VHL E3 ubiquitin ligase. This simultaneous binding brings SHP2 and VHL into close proximity, leading to the ubiquitination of SHP2 and its subsequent degradation by the proteasome.

Q2: What are the reported DC50 and IC50 values for this compound? A2: The half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) for this compound have been determined in different cell lines.

Cell LineDC50IC50
KYSE5206.0 nM0.66 µM
MV-4-112.6 nM0.99 nM
Data sourced from MedchemExpress.

Q3: How should I prepare and store this compound? A3: this compound is typically dissolved in DMSO to create a stock solution. It is recommended to aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.

Q4: Can this compound have off-target effects? A4: While PROTACs are designed for specificity, off-target effects are possible. It is advisable to perform proteomics studies to assess the global protein expression changes upon this compound treatment to identify any potential off-target degradation.

Experimental Protocols

Protocol 1: Western Blot Analysis of SHP2 Degradation

This protocol outlines the steps to quantify the degradation of SHP2 protein following treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG-132, optional)

  • Inactive isomer of this compound (optional)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-SHP2, anti-VHL (optional), and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound, vehicle control, and any other controls for the predetermined incubation time.

  • Cell Lysis:

    • Place the culture plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples with lysis buffer.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against SHP2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip and re-probe the membrane for a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the SHP2 band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of SHP2 degradation relative to the vehicle-treated control.

Protocol 2: Proteasome Activity Assay (Fluorometric)

This protocol is to confirm that the cellular proteasome is active.

Materials:

  • Cell lysates from treated and untreated cells

  • Black 96-well plate

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • Proteasome inhibitor (e.g., MG-132) for a negative control

  • Assay buffer

  • Fluorescence plate reader

Procedure:

  • Lysate Preparation: Prepare cell lysates as described in the Western Blot protocol.

  • Assay Setup:

    • In a black 96-well plate, add cell lysate to each well.

    • Include a negative control well with lysate and a proteasome inhibitor.

    • Include a blank well with assay buffer only.

  • Substrate Addition: Add the fluorogenic proteasome substrate to all wells.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths at multiple time points to determine the reaction kinetics.

  • Data Analysis: A decrease in fluorescence in the this compound treated samples compared to the untreated control (after normalizing to protein concentration) would suggest an impairment of proteasome activity, which is an unlikely but possible reason for lack of degradation. The primary use of this assay is to confirm that the proteasome is active in the experimental system.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 pY SHP2 SHP2 RTK->SHP2 pY SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS GTP loading RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SHP2->RAS Activation SHP2_D26 This compound SHP2->SHP2_D26 Proteasome Proteasome SHP2->Proteasome Degradation SHP2_D26->SHP2 VHL VHL E3 Ligase SHP2_D26->VHL VHL->SHP2_D26 Ub Ubiquitin VHL->Ub Ubiquitination Ub->SHP2 Degraded_SHP2 Degraded SHP2 Fragments Proteasome->Degraded_SHP2

Caption: SHP2 signaling pathway and mechanism of this compound action.

Troubleshooting_Workflow start No SHP2 Degradation Observed check_controls Step 1: Verify Controls - Positive Control (e.g., KYSE520) - Negative Control (Vehicle) - Inactive Compound Control start->check_controls controls_ok Controls Working? check_controls->controls_ok optimize_conditions Step 2: Optimize Experimental Conditions - Dose-response (check for hook effect) - Time-course controls_ok->optimize_conditions Yes fix_controls Troubleshoot Basic Experimental Setup controls_ok->fix_controls No conditions_ok Degradation Observed? optimize_conditions->conditions_ok check_cellular_factors Step 3: Investigate Cellular Factors - Proteasome Activity Assay - Check VHL Expression (Western Blot) - Competition Assay (Ternary Complex) conditions_ok->check_cellular_factors No success SHP2 Degradation Achieved conditions_ok->success Yes factors_ok Issue Identified? check_cellular_factors->factors_ok re_evaluate Re-evaluate Experiment - Consider cell permeability - Consult further support factors_ok->re_evaluate No factors_ok->success Yes

Caption: Troubleshooting workflow for lack of SHP2 degradation.

References

potential off-target effects of the SHP2-D26 degrader

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the SHP2-D26 degrader. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent SHP2-targeting PROTAC.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the SHP2 protein. It is a heterobifunctional molecule composed of a ligand that binds to SHP2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] By bringing SHP2 and VHL into close proximity, this compound facilitates the ubiquitination of SHP2, marking it for degradation by the 26S proteasome.[4] This process is dependent on both neddylation and the proteasome.[1]

Q2: What are the reported potency and efficacy of this compound in cancer cell lines?

A2: this compound has been shown to be a potent degrader of SHP2 in various cancer cell lines. For instance, it achieves DC50 values (the concentration required to degrade 50% of the target protein) of 6.0 nM in KYSE520 esophageal cancer cells and 2.6 nM in MV-4-11 acute myeloid leukemia cells. In terms of anti-proliferative effects, this compound has reported IC50 values of 0.66 µM in KYSE520 cells and 0.99 nM in MV-4-11 cells. Notably, this compound is over 30 times more potent at inhibiting the phosphorylation of ERK and cell growth than the SHP2 inhibitor SHP099 in these cell lines.

Q3: What are the known signaling pathways affected by SHP2 degradation?

A3: SHP2 is a critical node in several signaling pathways. Its degradation primarily impacts the RAS/RAF/MEK/ERK (MAPK) pathway, where it acts as a positive regulator. SHP2 is also involved in the PI3K/AKT and JAK/STAT signaling cascades. Therefore, degradation of SHP2 is expected to lead to the downregulation of these pathways.

Q4: Are there any known off-target effects of this compound or its components?

A4: A key potential off-target effect to consider stems from the SHP2 allosteric inhibitor component of the degrader. Studies have shown that some SHP2 allosteric inhibitors can accumulate in lysosomes and inhibit autophagic flux in a manner that is independent of SHP2 itself. This off-target autophagy inhibition may contribute to the anti-tumor activity of these compounds. While older active-site SHP2 inhibitors have shown cross-reactivity with the related phosphatase SHP1, allosteric inhibitors like the one used in this compound generally have better selectivity. However, it is always recommended to perform proteomics-based selectivity assays to confirm the specificity of this compound in your experimental system.

Troubleshooting Guides

Issue 1: Inconsistent or No SHP2 Degradation Observed

Potential Causes & Troubleshooting Steps:

  • "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This leads to a bell-shaped dose-response curve.

    • Solution: Perform a wide dose-response experiment (e.g., from low nM to high µM) to identify the optimal concentration for degradation.

  • Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.

    • Solution: While the permeability of this compound cannot be altered, ensure that your experimental conditions, such as cell confluency and media composition, are optimal and consistent.

  • Low E3 Ligase Expression: The targeted E3 ligase (VHL) may not be sufficiently expressed in your cell line of choice.

    • Solution: Confirm VHL expression in your cells using Western blot or qPCR. If expression is low, consider using a different cell line.

  • Compound Instability: this compound may be unstable in your cell culture medium over the course of the experiment.

    • Solution: Minimize the time the compound is in the media before and during the experiment. Prepare fresh dilutions for each experiment.

  • Incorrect Experimental Readout: Technical issues with the Western blot can lead to inaccurate results.

    • Solution: Ensure your anti-SHP2 antibody is validated and used at the optimal dilution. Always include a loading control (e.g., GAPDH, β-actin) to normalize your results.

Issue 2: Unexpected Cellular Phenotype or Off-Target Effects

Potential Causes & Troubleshooting Steps:

  • SHP2-Independent Autophagy Inhibition: As mentioned in the FAQs, the allosteric inhibitor component of this compound may inhibit autophagy.

    • Solution: To determine if this is occurring, measure autophagic flux in your cells treated with this compound. This can be done by monitoring the levels of LC3-II and p62/SQSTM1 by Western blot in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. An accumulation of LC3-II in the absence of a lysosomal inhibitor suggests a blockage in autophagic flux.

  • Degradation of Other Proteins: Although designed to be selective, off-target degradation can occur.

    • Solution: Perform unbiased proteomics (e.g., mass spectrometry) to globally assess protein level changes upon this compound treatment. This will provide a comprehensive view of the degrader's selectivity.

  • Activation of Compensatory Signaling Pathways: The degradation of SHP2 may lead to the activation of feedback loops or alternative signaling pathways.

    • Solution: Use pathway-focused antibody arrays or phospho-proteomics to investigate changes in other signaling pathways that might be compensating for the loss of SHP2.

Data Summary

Table 1: In Vitro Potency of this compound

ParameterCell LineValueReference
DC50 KYSE5206.0 nM
MV-4-112.6 nM
IC50 KYSE5200.66 µM
MV-4-110.99 nM
Dmax KYSE520 & MV-4-11>95%

Experimental Protocols

Protocol 1: Western Blot for SHP2 Degradation
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against SHP2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe for a loading control (e.g., GAPDH, β-actin) on the same membrane.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the SHP2 signal to the loading control. Calculate the percentage of SHP2 degradation relative to the vehicle-treated control.

Protocol 2: Autophagic Flux Assay
  • Cell Treatment:

    • Seed cells as in the Western blot protocol.

    • Treat cells with this compound at the desired concentration. For each concentration, have two sets of wells.

    • In the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to one set of wells. The other set will not receive the lysosomal inhibitor.

  • Cell Lysis and Western Blot:

    • Proceed with cell lysis, protein quantification, and Western blotting as described above.

  • Immunoblotting:

    • Probe the membrane with primary antibodies against LC3B and p62/SQSTM1. Also, probe for a loading control.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and p62.

    • Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux. A high level of LC3-II even without the inhibitor suggests a blockage in the later stages of autophagy. A decrease in p62 levels is also indicative of active autophagy.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2 SHP2 RTK->SHP2 recruits PI3K PI3K RTK->PI3K JAK JAK RTK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS SHP2->SOS activates SHP2->PI3K modulates STAT STAT SHP2->STAT dephosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT JAK->STAT

Caption: SHP2 Signaling Pathways.

PROTAC_Workflow cluster_experiment Experimental Workflow start Start: Cell Culture treatment Treat cells with This compound start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis viability Cell Viability Assay (e.g., CCK-8) treatment->viability proteomics Proteomics for Selectivity (Optional) treatment->proteomics autophagy Autophagic Flux Assay (Optional) treatment->autophagy western Western Blot for SHP2 & p-ERK lysis->western analysis Data Analysis: DC50, IC50, Off-targets western->analysis viability->analysis proteomics->analysis autophagy->analysis

Caption: Experimental Workflow for this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic start No SHP2 Degradation hook Check for Hook Effect (Wide Dose-Response) start->hook permeability Consider Cell Permeability (Consistent Conditions) hook->permeability If not hook effect e3_ligase Check VHL Expression (Western/qPCR) permeability->e3_ligase stability Assess Compound Stability (Fresh Dilutions) e3_ligase->stability western Verify Western Blot (Antibody Validation) stability->western solution Problem Solved western->solution If technical issue resolved

References

optimizing SHP2-D26 treatment time for maximal protein degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of SHP2-D26, a potent and effective PROTAC degrader of the SHP2 protein.[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving maximal protein degradation and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to specifically target the SHP2 (Src homology 2 domain-containing phosphatase 2) protein for degradation.[3][4] It functions by simultaneously binding to the SHP2 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][5] This proximity induces the ubiquitination of SHP2, marking it for degradation by the proteasome.[5] This targeted degradation approach is a powerful method to inhibit SHP2 function in cancer cells and other disease models.[4][6]

Q2: What is the primary signaling pathway involving SHP2?

A2: SHP2 is a critical protein tyrosine phosphatase that positively regulates the RAS-ERK signaling pathway, which is crucial for cell proliferation and survival.[7][8] It is involved in signal transduction downstream of various receptor tyrosine kinases (RTKs).[9] Dysregulation of SHP2 is implicated in several cancers, making it a key therapeutic target.[4] SHP2 is also involved in other signaling cascades, including the PI3K-AKT and JAK-STAT pathways.[10][11]

Q3: How do I determine the optimal treatment time for maximal SHP2 degradation with this compound?

A3: The optimal treatment time for maximal SHP2 degradation can vary depending on the cell line and experimental conditions. A time-course experiment is essential to determine the ideal duration. Based on available data, this compound has been shown to reduce SHP2 protein levels within 4 hours, with complete depletion observed around 8 hours in KYSE520 and MV-4-11 cells.[1] For another SHP2 degrader, P9, over 90% degradation was observed within 6 hours, with maximal depletion at 16 hours.[5] A recommended starting point for a time-course experiment is to treat cells for 0, 2, 4, 8, 12, and 24 hours.

Q4: What concentration of this compound should I use?

A4: The effective concentration of this compound is also cell-line dependent. It has been reported to have DC₅₀ values (the concentration required to degrade 50% of the protein) of 6.0 nM in KYSE520 cells and 2.6 nM in MV-4-11 cells.[1][6] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line. A typical starting range for a dose-response experiment could be from 1 nM to 100 nM.

Experimental Protocols

Protocol 1: Time-Course Experiment for Optimal this compound Treatment Time

This protocol outlines the steps to determine the optimal treatment duration for maximal SHP2 degradation in your cell line of interest.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[12]

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against SHP2

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed an equal number of cells into multiple wells of a culture plate to ensure they reach 70-80% confluency at the time of treatment.

  • Treatment: Treat the cells with a predetermined optimal concentration of this compound. Include a DMSO-treated well as a vehicle control for each time point.

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Incubate on ice for 15-30 minutes.

  • Harvest Lysates: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Prepare samples by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins via electrophoresis and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SHP2 and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities for SHP2 and the loading control. Normalize the SHP2 signal to the loading control and plot the relative SHP2 levels against the treatment time to identify the point of maximal degradation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound treatment experiments.

Issue Potential Cause Recommended Solution
No or low SHP2 degradation Suboptimal treatment time or concentration Perform a time-course and dose-response experiment to determine the optimal conditions for your cell line.[13]
Inactive this compound Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions.
Low E3 ligase expression Confirm the expression of VHL in your cell line, as this compound is dependent on this E3 ligase.[1]
Inefficient cell lysis Use a suitable lysis buffer containing protease and phosphatase inhibitors and ensure complete cell lysis.[12][14]
High background in Western blot Insufficient blocking Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[14][15]
Primary antibody concentration too high Titrate the primary antibody to determine the optimal concentration.
Insufficient washing Increase the number and duration of washes after primary and secondary antibody incubations.
Multiple bands or smears on Western blot Protein degradation Add protease inhibitors to your lysis buffer and keep samples on ice.[12][16] Use fresh lysates for your experiments.[12]
Antibody non-specificity Use a well-validated primary antibody for SHP2. Include a positive and negative control if possible.[17]
High voltage during electrophoresis Run the gel at a lower voltage to prevent "smiling" or smeared bands.[14]

Visualizing Key Processes

To further aid in understanding the experimental and biological contexts of this compound treatment, the following diagrams illustrate the core signaling pathway, the mechanism of action, and a logical troubleshooting workflow.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras activates SHP2->Ras promotes activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: SHP2's role in the RAS-ERK signaling pathway.

SHP2_D26_Mechanism SHP2_D26 This compound SHP2 SHP2 Protein SHP2_D26->SHP2 VHL VHL E3 Ligase SHP2_D26->VHL Ternary_Complex Ternary Complex (this compound-VHL) Ub_SHP2 Ubiquitinated SHP2 Ternary_Complex->Ub_SHP2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_SHP2 Proteasome Proteasome Ub_SHP2->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of this compound induced protein degradation.

Troubleshooting_Workflow Start Start: Suboptimal SHP2 Degradation Check_Reagents Check Reagents: This compound activity, Antibody validity Start->Check_Reagents Optimize_Time Optimize Treatment Time: Perform Time-Course Check_Reagents->Optimize_Time Optimize_Conc Optimize Concentration: Perform Dose-Response Optimize_Time->Optimize_Conc Verify_Lysis Verify Lysis Efficiency: Check protocol, use inhibitors Optimize_Conc->Verify_Lysis WB_Optimization Optimize Western Blot: Blocking, washing, antibody concentration Verify_Lysis->WB_Optimization Success Maximal Degradation Achieved WB_Optimization->Success

References

addressing solubility issues with SHP2-D26 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing solubility challenges with the SHP2-D26 protein construct in aqueous solutions. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to facilitate smoother experimentation.

Troubleshooting Guide

This guide offers systematic approaches to diagnose and resolve common solubility problems encountered with this compound.

Issue 1: Precipitate Observed After Thawing or During Buffer Exchange

Possible Cause: The protein may be aggregating due to suboptimal buffer conditions, concentration, or freeze-thaw stress.

Solutions:

  • Buffer Optimization:

    • pH Adjustment: Protein solubility is often lowest at its isoelectric point (pI). Empirically test a range of pH values (e.g., 0.5 pH unit increments) away from the theoretical pI of this compound.

    • Ionic Strength: Modulate the salt concentration (e.g., NaCl or KCl) in your buffer. Start with a physiological concentration (e.g., 150 mM) and test both higher (e.g., 300-500 mM) and lower (e.g., 50-100 mM) concentrations to see the effect on solubility.[1][2]

    • Buffer System: Consider trying different buffer systems (e.g., HEPES, Tris, Phosphate) as the chemical properties of the buffer components can influence protein stability.

  • Inclusion of Additives:

    • Reducing Agents: If aggregation is suspected to be due to the formation of non-native disulfide bonds, include a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) in your buffer.[2] TCEP (tris(2-carboxyethyl)phosphine) is another option as it is more stable over time.[3]

    • Glycerol (B35011)/Sugars: Additives like glycerol (5-20% v/v), sucrose, or trehalose (B1683222) can act as stabilizing agents.[4]

    • Amino Acids: L-Arginine and L-Proline (typically 0.1-1 M) can help to suppress aggregation and improve solubility.

    • Detergents: For hydrophobic patches that may be exposed, low concentrations of non-ionic detergents (e.g., 0.01-0.05% Tween-20 or Triton X-100) might be beneficial.

  • Protein Concentration:

    • Work with the protein at the lowest feasible concentration for your downstream applications. If high concentrations are necessary, optimize the buffer conditions first at a lower concentration.

Issue 2: Low Protein Yield in the Soluble Fraction After Cell Lysis

Possible Cause: The this compound protein may be expressed as insoluble inclusion bodies within the expression host (e.g., E. coli).

Solutions:

  • Expression Optimization:

    • Lower Induction Temperature: Reduce the induction temperature (e.g., 16-20°C) and extend the expression time. This slows down protein synthesis, allowing more time for proper folding.

    • Inducer Concentration: Lower the concentration of the inducer (e.g., IPTG) to reduce the rate of protein expression.

    • Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES) can assist in the proper folding of this compound.

  • Lysis Buffer Optimization:

    • Incorporate solubility-enhancing additives directly into the lysis buffer (see "Inclusion of Additives" above). This can help to protect the protein from aggregation upon release from the cellular environment.

  • Refolding from Inclusion Bodies:

    • If the protein is predominantly in inclusion bodies, a denaturation and refolding protocol may be necessary. This typically involves solubilizing the inclusion bodies with strong denaturants (e.g., urea (B33335) or guanidine (B92328) hydrochloride) followed by a gradual removal of the denaturant to allow the protein to refold.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I observe precipitation of my this compound sample?

A1: The first step is to centrifuge your sample to separate the soluble and insoluble fractions. Analyze both the supernatant and the pellet by SDS-PAGE to confirm that the precipitate is indeed your protein of interest. If it is, proceed with optimizing your buffer conditions as outlined in the troubleshooting guide.

Q2: Are there any specific buffer compositions that are known to work well for SHP2 proteins?

A2: While the optimal buffer is construct-specific, a common starting point for SHP2 and its domains is a buffer containing 50 mM HEPES or Tris at a pH of around 7.5, 150 mM NaCl, and 1 mM DTT. From here, you can screen different additives and salt concentrations to find the ideal conditions for this compound.

Q3: How can I quickly screen for optimal buffer conditions?

A3: A small-scale solubility test is an efficient way to screen multiple conditions. This involves aliquoting your protein into a matrix of different buffer conditions (e.g., varying pH, salt, and additives) in a multi-well plate. After incubation, the samples are centrifuged, and the amount of soluble protein in the supernatant is quantified (e.g., by Bradford assay or densitometry of an SDS-PAGE gel).

Q4: Can a fusion tag on my this compound construct affect its solubility?

A4: Yes, fusion tags can significantly impact solubility. Large, soluble fusion partners like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) are often used to improve the solubility and expression of recombinant proteins. If you are still facing issues, consider trying a different fusion partner.

Q5: My this compound protein is soluble at low concentrations but precipitates when I try to concentrate it. What should I do?

A5: This is a common issue. Before concentrating, ensure your protein is in an optimized buffer with solubility-enhancing additives (e.g., glycerol, L-Arginine). When concentrating, use a gentle method like a centrifugal concentrator with a suitable molecular weight cutoff, and perform the concentration at a low temperature (e.g., 4°C). It may also be beneficial to concentrate in steps, with intermittent gentle mixing.

Quantitative Data Summary

The following table summarizes common additives used to enhance protein solubility and their typical working concentrations.

Additive CategoryAdditive ExampleTypical Concentration RangeMechanism of Action
Polyols/Sugars Glycerol5 - 20% (v/v)Stabilizes protein structure by preferential hydration.
Trehalose0.1 - 1 MActs as an osmolyte, protecting proteins from denaturation.
Amino Acids L-Arginine0.1 - 1 MReduces protein-protein interactions and suppresses aggregation.
L-Proline0.1 - 1 MFunctions as a natural osmolyte to stabilize proteins.
Salts NaCl / KCl50 - 500 mMModulates ionic strength to shield electrostatic interactions.
Reducing Agents DTT / TCEP1 - 10 mMPrevents the formation of non-native disulfide bonds.
Non-ionic Detergents Tween-20 / Triton X-1000.01 - 0.05% (v/v)Solubilizes exposed hydrophobic regions.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening Assay
  • Preparation: Prepare a series of 2x concentrated stock solutions of different buffers and additives to be tested.

  • Aliquoting: In a 96-well plate or microcentrifuge tubes, aliquot your purified this compound protein.

  • Buffer Addition: Add an equal volume of the 2x stock solutions to the protein aliquots to achieve the final desired concentrations. Include a control with your current buffer.

  • Incubation: Incubate the samples under desired conditions (e.g., 4°C for 1 hour with gentle agitation).

  • Centrifugation: Centrifuge the plate or tubes at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet any aggregated protein.

  • Analysis: Carefully remove a known volume of the supernatant from each well/tube. Analyze the protein concentration in the supernatant using a protein quantification method (e.g., Bradford assay) or by running the samples on an SDS-PAGE gel and quantifying the band intensity.

  • Evaluation: Compare the amount of soluble protein across the different conditions to identify the optimal buffer composition.

Protocol 2: Western Blot for Detecting this compound in Soluble and Insoluble Fractions
  • Sample Preparation: After cell lysis, centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

  • Soluble Fraction: Take a sample of the supernatant and mix it with an equal volume of 2x Laemmli sample buffer.

  • Insoluble Fraction: Wash the pellet with lysis buffer to remove any remaining soluble proteins. Resuspend the pellet in 1x Laemmli sample buffer. Ensure the resuspension volume is the same as the initial culture volume sampled to allow for direct comparison.

  • Heating: Heat all samples at 95°C for 5-10 minutes. Some proteins may aggregate at this temperature, so consider a lower temperature (e.g., 70°C for 10-20 minutes) if you suspect this is an issue.

  • SDS-PAGE: Load equal volumes of the prepared soluble and insoluble fractions onto an SDS-PAGE gel, along with a protein ladder.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SHP2 or an antibody against a fusion tag on your construct, diluted in blocking buffer, overnight at 4°C.

  • Washing: Wash the membrane several times with a wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the band intensities in the lanes corresponding to the soluble and insoluble fractions to determine the solubility of this compound.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY Gab1 Gab1 RTK->Gab1 pY GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS Grb2->SOS Ras Ras SOS->Ras GTP GDP SHP2 SHP2 SHP2->Ras Dephosphorylates inhibitory sites Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation ERK->Proliferation Gab1->SHP2 pY

Caption: SHP2 in the RAS/MAPK signaling pathway.

Solubility_Troubleshooting_Workflow Start Protein Precipitation or Low Soluble Yield Analyze SDS-PAGE Analysis of Soluble vs. Insoluble Fractions Start->Analyze OptimizeBuffer Buffer Optimization Analyze->OptimizeBuffer Protein is insoluble Expression Expression Optimization Analyze->Expression Protein in Inclusion Bodies pH Test pH Range OptimizeBuffer->pH Salt Test Salt Concentration OptimizeBuffer->Salt Additives Screen Additives (Glycerol, Arginine, etc.) OptimizeBuffer->Additives Success Soluble Protein Achieved pH->Success Improved Solubility Salt->Success Improved Solubility Additives->Success Improved Solubility Temp Lower Induction Temp. Expression->Temp Inducer Lower Inducer Conc. Expression->Inducer Refolding Inclusion Body Refolding Protocol Expression->Refolding No Improvement Temp->Success Improved Solubility Inducer->Success Improved Solubility Refolding->Success

Caption: Workflow for troubleshooting protein solubility.

References

SHP2-D26 Resistance Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers encountering cellular resistance to SHP2-D26 and other SHP2 inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and overcome resistance in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of our SHP2 inhibitor over time. What are the common reasons for acquired resistance?

A1: Acquired resistance to SHP2 inhibitors can arise from several mechanisms. The most common reasons include:

  • Bypass Signaling Pathway Activation: Cancer cells can compensate for SHP2 inhibition by upregulating parallel signaling pathways, such as the PI3K-AKT-mTOR pathway.[1] This allows the cells to maintain proliferation and survival signals despite the blockade of the RAS-MAPK pathway by the SHP2 inhibitor.

  • Reactivation of the MAPK Pathway: Resistance can occur through genetic or epigenetic alterations that lead to the reactivation of the MAPK pathway downstream of SHP2.[2]

  • Mutations in the SHP2 Gene (PTPN11): Specific mutations in the PTPN11 gene can alter the conformation of the SHP2 protein, preventing the binding of allosteric inhibitors. These mutations often disrupt the autoinhibitory mechanism that these inhibitors are designed to stabilize.

  • Tumor Microenvironment Influence: The tumor microenvironment can contribute to drug resistance.[3][4] Interactions between cancer cells and the surrounding stromal and immune cells can provide survival signals that bypass the effects of SHP2 inhibition.[3]

Q2: How does resistance to a PROTAC degrader like this compound differ from resistance to an allosteric inhibitor?

A2: While there can be overlapping resistance mechanisms, such as bypass pathway activation, resistance to a PROTAC (Proteolysis-Targeting Chimera) like this compound has unique aspects related to its mechanism of action. This compound works by inducing the degradation of the SHP2 protein through the ubiquitin-proteasome system. Therefore, resistance can arise from:

  • Alterations in the E3 Ligase Complex: this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to target SHP2 for degradation. Mutations or downregulation of components of the VHL E3 ligase complex can prevent the formation of the ternary complex (this compound-VHL), thereby inhibiting SHP2 degradation.

  • Changes in the Ubiquitin-Proteasome System (UPS): As PROTACs rely on the cell's natural protein degradation machinery, any impairment in the UPS can lead to reduced efficacy of the degrader.

  • Mutations in SHP2 Affecting PROTAC Binding: Although PROTACs can sometimes overcome resistance caused by mutations that affect inhibitor binding, it is possible for new mutations to arise in SHP2 that prevent the binding of the this compound warhead.

Q3: We are using this compound and seeing incomplete degradation of the SHP2 protein. What could be the issue?

A3: Incomplete degradation of SHP2 by this compound could be due to several factors:

  • Suboptimal Concentration or Treatment Duration: Ensure that the concentration and duration of this compound treatment are optimized for your specific cell line. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions. This compound has been shown to achieve DC50 values of 6.0 nM and 2.6 nM in KYSE520 and MV4;11 cells, respectively, and can reduce SHP2 protein levels by >95%.

  • Cell Line Specific Differences: The efficiency of PROTACs can vary between different cell lines due to differences in the expression levels of the target protein, the E3 ligase, and other components of the UPS.

  • Emergence of Resistance: The cell population may be developing resistance through one of the mechanisms described in Q2.

Troubleshooting Guides

Problem 1: Decreased sensitivity to an allosteric SHP2 inhibitor in our cell line.
Possible Cause Suggested Troubleshooting Steps
Bypass Pathway Activation (e.g., PI3K/AKT) 1. Western Blot Analysis: Probe for key phosphorylated proteins in the PI3K/AKT pathway (e.g., p-AKT, p-mTOR) in your resistant cells compared to parental cells, both with and without SHP2 inhibitor treatment. 2. Combination Therapy: Test the efficacy of combining the SHP2 inhibitor with a PI3K or AKT inhibitor.
MAPK Pathway Reactivation 1. Phospho-ERK Western Blot: Assess the levels of phosphorylated ERK (p-ERK) at different time points after SHP2 inhibitor treatment. A rebound in p-ERK levels can indicate pathway reactivation. 2. Sequencing: Sequence key genes in the MAPK pathway (e.g., KRAS, BRAF, MEK) in resistant clones to identify potential mutations.
SHP2 (PTPN11) Mutation 1. Sanger Sequencing: Sequence the PTPN11 gene in resistant cells to check for mutations in the inhibitor binding site or regions affecting the autoinhibited conformation.
Problem 2: Our cells are showing resistance to the SHP2 degrader, this compound.
Possible Cause Suggested Troubleshooting Steps
Altered E3 Ligase (VHL) Function 1. Western Blot for VHL: Check the protein expression levels of VHL in your resistant cells compared to the parental line. 2. Gene Sequencing: Sequence the VHL gene to identify any potential mutations that could impair its function. 3. Rescue Experiment: If VHL expression is low, attempt to rescue the phenotype by overexpressing wild-type VHL.
Impaired Ubiquitin-Proteasome System (UPS) 1. Proteasome Activity Assay: Use a commercial kit to measure and compare the proteasome activity in parental and resistant cells. 2. MG132 Control: Treat cells with the proteasome inhibitor MG132 alongside this compound. If SHP2 degradation is restored, it suggests a problem downstream of ubiquitination.
Mutation in SHP2 Affecting Degrader Binding 1. PTPN11 Gene Sequencing: Sequence the PTPN11 gene in resistant clones to identify mutations that may interfere with the binding of the this compound warhead.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound in Different Cancer Cell Lines

Cell LineCancer TypeDC50 (nM)IC50 (µM)Reference
KYSE520Esophageal Cancer6.00.66
MV4;11Acute Myeloid Leukemia2.60.00099

DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% inhibition of cell growth.

Experimental Protocols

Protocol 1: Generation of Drug-Resistant Cell Lines

This protocol describes a general method for generating cell lines with acquired resistance to a SHP2 inhibitor or degrader.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • SHP2 inhibitor or this compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Cell culture flasks and plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50:

    • Seed the parental cells in 96-well plates.

    • Treat the cells with a serial dilution of the SHP2 compound for 72 hours.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.

  • Initiate Resistance Induction:

    • Culture the parental cells in a flask with the SHP2 compound at a concentration equal to the IC50.

    • Initially, a significant portion of the cells may die.

    • Continue to culture the surviving cells, replacing the medium with fresh drug-containing medium every 3-4 days.

  • Dose Escalation:

    • Once the cells are growing steadily at the initial concentration, gradually increase the drug concentration.

    • The rate of increase should be slow to allow for adaptation (e.g., 1.5-2 fold increase).

    • If significant cell death occurs, reduce the concentration and allow the cells to recover before attempting to increase it again.

  • Establishment and Characterization of Resistant Line:

    • Continue this process for several months until the cells can tolerate a significantly higher concentration of the drug (e.g., >10-fold the initial IC50).

    • At this point, the cell line is considered resistant.

    • Characterize the resistant cell line by determining its new IC50 and comparing it to the parental line.

    • Cryopreserve stocks of the resistant cells at various stages of the selection process.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is for assessing the activation state of key signaling pathways.

Materials:

  • Parental and resistant cell lines

  • SHP2 inhibitor or this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-SHP2, anti-VHL, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Lysis:

    • Plate parental and resistant cells and treat with the SHP2 compound or vehicle for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add the chemiluminescence substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Visualizations

SHP2_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 SHP2 Regulation cluster_2 Bypass Pathway (Resistance) RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2_active SHP2 (active) RTK->SHP2_active PI3K PI3K RTK->PI3K SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_active->SOS1 dephosphorylates inhibitory sites SHP2_inactive SHP2 (inactive) SHP2_inhibitor Allosteric Inhibitor SHP2_inhibitor->SHP2_active inhibits AKT AKT PI3K->AKT Bypass_Proliferation Cell Proliferation & Survival AKT->Bypass_Proliferation

Caption: SHP2 signaling and resistance pathways.

PROTAC_Mechanism SHP2_D26 This compound (PROTAC) Ternary_Complex Ternary Complex (this compound-VHL) SHP2_D26->Ternary_Complex SHP2_protein SHP2 Protein SHP2_protein->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination recruits Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome targets for Degradation SHP2 Degradation Proteasome->Degradation results in Resistance_VHL VHL Mutation/ Downregulation Resistance_VHL->VHL prevents binding Resistance_UPS UPS Impairment Resistance_UPS->Proteasome impairs function

Caption: Mechanism of this compound and resistance.

Experimental_Workflow Start Observe Drug Resistance Hypothesis Formulate Hypothesis (e.g., Bypass Pathway) Start->Hypothesis Western_Blot Western Blot (p-AKT, p-ERK) Hypothesis->Western_Blot Sequencing Gene Sequencing (PTPN11, VHL, etc.) Hypothesis->Sequencing Functional_Assay Functional Assays (e.g., Combination Tx) Western_Blot->Functional_Assay Sequencing->Functional_Assay Conclusion Identify Resistance Mechanism Functional_Assay->Conclusion

Caption: Troubleshooting workflow for resistance.

References

how to minimize off-target protein degradation with PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing off-target protein degradation with Proteolysis-Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their PROTAC experiments for enhanced selectivity and cleaner degradation profiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target effects with PROTACs?

A1: Off-target effects with PROTACs can stem from several factors:

  • Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if the warhead (target-binding ligand) has affinity for other proteins, or if the ternary complex forms non-selectively with other proteins.[1][2] Pomalidomide-based CRBN recruiters, for instance, are known to have intrinsic affinity for degrading certain zinc-finger proteins.[3][]

  • Degradation-independent off-targets: The PROTAC molecule itself, including its warhead or E3 ligase binder, might possess pharmacological activity independent of its degradation function.[2]

  • Pathway-related effects: The degradation of the target protein can lead to downstream effects on interconnected signaling pathways.

Q2: How can I proactively design PROTACs with better selectivity?

A2: Improving PROTAC selectivity starts at the design phase. Key strategies include:

  • Optimize the Target-Binding Warhead: Employ a highly selective ligand for your protein of interest (POI) to minimize binding to other proteins.

  • Modify the Linker: The length, composition, and attachment points of the linker are critical. Optimizing the linker can influence the stability and conformation of the ternary complex, favoring the intended target and discouraging off-target interactions.

  • Choose the E3 Ligase Carefully: Different E3 ligases have varying expression levels across tissues and different endogenous substrates. Selecting an E3 ligase with limited expression in non-target tissues can enhance selectivity. For example, VHL is minimally expressed in platelets, which was exploited to create BCL-XL PROTACs with reduced platelet toxicity.

  • Tissue-Specific Targeting Strategies: To minimize off-tissue effects, consider advanced strategies like antibody-PROTAC conjugates (Ab-PROTACs) that deliver the PROTAC to specific cell types, or pro-PROTACs that are activated in a particular tissue environment, such as a tumor.

Q3: What is the "hook effect" and how can I avoid it?

A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in degradation efficiency. This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. To mitigate this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for your PROTAC.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Significant off-target degradation observed in proteomics data. 1. Non-selective warhead.2. Suboptimal linker.3. Intrinsic activity of the E3 ligase recruiter (e.g., pomalidomide).1. Redesign the PROTAC with a more selective warhead for your POI.2. Synthesize a library of PROTACs with varying linker lengths, compositions, and attachment points to empirically determine the optimal design for selectivity.3. If using a pomalidomide-based recruiter, consider switching to a different CRBN ligand or to a VHL-based PROTAC, which generally have fewer off-target degradation profiles. Modifications at the C5 position of the phthalimide (B116566) ring in pomalidomide (B1683931) analogues have been shown to reduce off-target degradation of zinc-finger proteins.
No protein degradation, but biochemical assays confirm ternary complex formation. 1. Poor cell permeability of the PROTAC.2. The ternary complex forms in a non-productive conformation for ubiquitination.3. Low intracellular concentration due to efflux pumps.1. Assess cell permeability using assays like PAMPA. Modify the PROTAC to improve its physicochemical properties, such as by adjusting the linker's hydrophilicity.2. Redesign the linker to alter the geometry of the ternary complex. Perform an in-cell ubiquitination assay to confirm if the target is being ubiquitinated.3. Investigate the role of efflux pumps and consider co-treatment with efflux pump inhibitors in your experiments.
Discrepancy between proteomics and Western blot data for an off-target. 1. Differences in assay sensitivity.2. Poor quality or cross-reactivity of the antibody used for Western blotting.1. Rely on the quantitative proteomics data as a more comprehensive and unbiased measure of protein abundance.2. Validate your antibody's specificity using knockout or knockdown cell lines if available.
Observed phenotype does not correlate with target degradation. 1. Degradation-independent pharmacology of the PROTAC.2. Downstream effects of target degradation.1. Synthesize and test a non-degrading control molecule, for example, one with a mutated E3 ligase ligand, to see if the phenotype persists.2. Conduct time-course experiments to correlate the kinetics of target degradation with the onset of the phenotype.

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification by Mass Spectrometry

This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry (MS).

  • Cell Culture and Treatment:

    • Culture a suitable cell line to 70-80% confluency.

    • Treat cells with the PROTAC at its optimal effective concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that doesn't bind the E3 ligase).

    • To enrich for direct degradation targets, use a short incubation time (e.g., 4-8 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells.

    • Quantify the total protein concentration.

    • Digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ):

    • Label the peptide samples from the different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the labeled peptides using liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify their relative abundance.

  • Data Analysis:

    • Use specialized software to identify proteins and quantify changes in their abundance following PROTAC treatment.

    • Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls. These are your potential off-targets.

Protocol 2: Ternary Complex Formation Assay using NanoBRET™

This protocol outlines a cell-based method to measure the formation of the ternary complex.

  • Cell Preparation:

    • Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag® (the energy acceptor).

  • Ligand Labeling:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.

  • PROTAC Treatment:

    • Add a serial dilution of your PROTAC to the cells.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Immediately measure the donor emission (at 460 nm) and the acceptor emission (at 618 nm) using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.

Visualizing Key Concepts

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC PROTAC_bound PROTAC POI Protein of Interest (POI) POI_bound POI E3 E3 Ligase E3_bound E3 Ligase Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Degradation PROTAC_bound->E3_bound POI_bound->PROTAC_bound cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Off_Target_Workflow start Start: PROTAC Treatment of Cells proteomics Global Proteomics (LC-MS/MS) start->proteomics data_analysis Data Analysis: Identify Downregulated Proteins proteomics->data_analysis potential_off_targets Potential Off-Targets Identified data_analysis->potential_off_targets validation Orthogonal Validation potential_off_targets->validation Yes not_confirmed Not an Off-Target potential_off_targets->not_confirmed No western_blot Western Blot validation->western_blot targeted_ms Targeted MS validation->targeted_ms cetsa Target Engagement (e.g., CETSA) validation->cetsa confirmed Confirmed Off-Target western_blot->confirmed targeted_ms->confirmed cetsa->confirmed

Caption: Experimental workflow for identifying and validating off-target effects.

PROTAC_Optimization_Logic start Initial PROTAC Design synthesis Synthesize PROTAC start->synthesis test_degradation Test On-Target Degradation synthesis->test_degradation check_potency Potent Degradation? test_degradation->check_potency test_off_target Assess Off-Target Profile (Proteomics) check_potency->test_off_target Yes redesign Redesign PROTAC: - Modify Linker - Change Warhead - Switch E3 Ligase check_potency->redesign No check_selectivity Acceptable Selectivity? test_off_target->check_selectivity check_selectivity->redesign No final Optimized PROTAC check_selectivity->final Yes redesign->synthesis

Caption: A logical flowchart for the iterative optimization of PROTAC selectivity.

References

improving the in vivo efficacy and pharmacokinetics of SHP2-D26

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SHP2-D26. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vivo experiments and to troubleshoot potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a first-in-class, potent, and effective proteolysis-targeting chimera (PROTAC) designed to selectively degrade the SHP2 protein.[1][2][3][4][5] It functions by simultaneously binding to the SHP2 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of SHP2, marking it for degradation by the proteasome. By degrading SHP2, this compound effectively inhibits downstream signaling pathways, such as the RAS/MAPK and p70S6K/S6 pathways, which are critical for cancer cell proliferation and survival.

Q2: What are the recommended cell lines for in vitro studies with this compound?

This compound has been shown to be effective in various cancer cell lines. Notably, it demonstrates high potency in esophageal cancer cell line KYSE520 and acute myeloid leukemia cell line MV-4-11. It has also been tested in non-small cell lung cancer (NSCLC) cell lines.

Q3: How should I store and handle this compound?

For long-term storage, this compound powder should be kept at -20°C for up to three years. For shorter periods, it can be stored at 4°C for up to two years. Once in solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: What is the recommended solvent for this compound?

This compound is soluble in DMSO at a concentration of 100 mg/mL (89.61 mM) with the aid of ultrasonication.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no SHP2 degradation in my cell line. Low VHL expression: The cell line may have low endogenous levels of the VHL E3 ligase, which is required for this compound activity.- Confirm VHL expression levels in your cell line via western blot or qPCR.- Consider using a different PROTAC that utilizes a more abundant E3 ligase in your cell line (e.g., a CRBN-based PROTAC).
Cellular context: The efficacy of PROTACs can be cell-line specific due to differences in protein expression and cellular machinery.- Test a panel of cell lines to find a more responsive model.- There may not be a clear association between basal SHP2 levels and sensitivity to D26. Other factors may influence the cellular response.
Compound instability: this compound may be unstable in your specific cell culture medium or experimental conditions.- Minimize the time the compound is in the medium before analysis.- Prepare fresh solutions for each experiment.
Inconsistent results between experiments. "Hook effect": At very high concentrations, PROTACs can form binary complexes with either the target or the E3 ligase, rather than the productive ternary complex, leading to reduced degradation.- Perform a dose-response curve with a wide range of concentrations to identify the optimal degradation concentration (DC50) and to check for a bell-shaped curve indicative of the hook effect.
Cell passage and confluency: High cell passage numbers or inconsistent confluency can alter cellular physiology and protein expression levels.- Use cells within a consistent and low passage number range.- Ensure consistent cell seeding density and confluency at the time of treatment.
Observed off-target effects. Non-specific binding: The SHP2 ligand component of the PROTAC may have some affinity for other proteins.- Perform proteomic studies to identify potential off-target proteins.- Note that some SHP2 allosteric inhibitors have been reported to have off-target effects on autophagy.
Poor in vivo efficacy. Suboptimal pharmacokinetics: this compound may have poor bioavailability, rapid clearance, or unfavorable tissue distribution in the animal model.- While specific PK data for this compound is limited, other SHP2 PROTACs like P9 have shown reasonable plasma concentrations and half-lives.- Consider optimizing the formulation and route of administration.
Formulation issues: Poor solubility or precipitation of the compound upon injection can limit its in vivo exposure.- Ensure the compound is fully dissolved in the vehicle before administration.- Consider using formulation strategies such as co-solvents or amorphous solid dispersions to improve solubility.

Quantitative Data

In Vitro Efficacy of this compound
Cell LineCancer TypeDC50 (nM)IC50 (µM)Reference(s)
KYSE520Esophageal Cancer6.00.66
MV-4-11Acute Myeloid Leukemia2.60.00099
In Vivo Efficacy of this compound (Single Agent)
Xenograft ModelDoseRoute% Tumor Growth Inhibition (TGI)Reference(s)
NSCLC20 mg/kg & 40 mg/kgi.p.Modest (<20%)
In Vivo Efficacy of this compound in Combination with Osimertinib (B560133)
Xenograft ModelThis compound DoseOsimertinib DoseRouteOutcomeReference(s)
PC-9/AR (Osimertinib-resistant NSCLC)30 mg/kg10 mg/kgi.p. (D26), o.g. (Osimertinib)Effective inhibition of tumor growth
Pharmacokinetics of a Comparable SHP2 PROTAC (P9)
Dose (mg/kg)RouteCmax (µM)Half-life (h)Reference(s)
25i.p.1.2 ± 0.13.7 ± 0.7
50i.p.2.5 ± 0.23.0 ± 0.5

Experimental Protocols

Western Blot Protocol for SHP2 Degradation
  • Cell Seeding and Treatment:

    • Seed cells (e.g., KYSE520, MV-4-11) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 3, 10, 30, 100, 300 nM) for a specified duration (e.g., 12 or 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against SHP2 (and a loading control like GAPDH or β-actin) overnight at 4°C. Refer to the antibody datasheet for recommended dilutions.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Refer to the antibody datasheet for recommended dilutions.

  • Detection:

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study Protocol (Combination Therapy)
  • Cell Implantation:

    • Subcutaneously implant osimertinib-resistant NSCLC cells (e.g., PC-9/AR) into the flanks of immunocompromised mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth until tumors reach a predetermined size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Osimertinib alone, Combination).

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) injection (e.g., 30 mg/kg).

    • Prepare osimertinib for oral gavage (o.g.) (e.g., 10 mg/kg).

    • Administer drugs to the respective groups daily for the duration of the study (e.g., 24 days).

  • Monitoring:

    • Measure tumor volume and mouse body weight regularly (e.g., every three days).

  • Endpoint Analysis:

    • At the end of the study, sacrifice the mice and excise the tumors.

    • Tumors can be weighed and photographed.

    • Tumor lysates can be prepared for western blot analysis to assess SHP2 degradation and downstream signaling.

Visualizations

Signaling Pathway of this compound Action

SHP2_D26_Pathway cluster_cell Cell cluster_protac cluster_proteins cluster_ternary cluster_degradation cluster_signaling SHP2_D26 This compound Ternary_Complex Ternary Complex (this compound-VHL) SHP2_D26->Ternary_Complex SHP2 SHP2 SHP2->Ternary_Complex RAS_MAPK RAS/MAPK Pathway SHP2->RAS_MAPK p70S6K p70S6K/S6 Pathway SHP2->p70S6K VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation SHP2 Degradation Proteasome->Degradation Degradation->RAS_MAPK | Degradation->p70S6K | Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation p70S6K->Proliferation

Caption: Mechanism of action of this compound leading to SHP2 degradation and pathway inhibition.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Implant Tumor Cells growth Monitor Tumor Growth start->growth randomize Randomize Mice growth->randomize treat Daily Dosing (e.g., 24 days) randomize->treat monitor Measure Tumor Volume & Body Weight treat->monitor endpoint Sacrifice & Excise Tumors treat->endpoint End of Study monitor->treat weigh Weigh & Photograph Tumors endpoint->weigh wb Western Blot of Tumor Lysates endpoint->wb

Caption: Workflow for a typical in vivo xenograft study with this compound.

Troubleshooting Logic for Poor Degradation

Troubleshooting_Degradation cluster_checks Initial Checks cluster_solutions Potential Solutions start Poor SHP2 Degradation check_vhl Check VHL Expression start->check_vhl check_dose Perform Dose-Response (Check for Hook Effect) start->check_dose check_cells Verify Cell Health & Passage Number start->check_cells change_cell_line Switch to a More Sensitive Cell Line check_vhl->change_cell_line If Low optimize_conc Use Optimal Concentration check_dose->optimize_conc standardize_culture Standardize Cell Culture check_cells->standardize_culture

Caption: A logical approach to troubleshooting poor SHP2 degradation in vitro.

References

Validation & Comparative

A Head-to-Head Battle for SHP2 Targeting: The PROTAC Degrader SHP2-D26 Versus the Allosteric Inhibitor TNO155

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeting of the protein tyrosine phosphatase SHP2 has emerged as a promising strategy in oncology. Two distinct therapeutic modalities have taken center stage: the allosteric inhibitors, exemplified by TNO155, which is currently in clinical trials, and the new class of targeted protein degraders, represented by the preclinical candidate SHP2-D26. This guide provides an objective comparison of these two approaches, supported by available experimental data, to inform research and development decisions in this competitive landscape.

SHP2, encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that activates the RAS-MAPK pathway, a key driver of cell proliferation and survival.[1][2] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target.[3] Allosteric inhibitors like TNO155 function by binding to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in an autoinhibited conformation.[1][4] In contrast, this compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the SHP2 protein by hijacking the cell's natural protein disposal machinery.

Mechanism of Action: Inhibition vs. Degradation

Allosteric inhibitors such as TNO155 act as a "molecular glue," locking SHP2 in its inactive state. This prevents the conformational changes required for its activation, thereby blocking downstream signaling. This compound, on the other hand, is a heterobifunctional molecule composed of a ligand that binds to SHP2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity-induced ubiquitination marks the SHP2 protein for degradation by the 26S proteasome, leading to its physical elimination from the cell.

cluster_0 Allosteric Inhibition (TNO155) cluster_1 Targeted Degradation (this compound) TNO155 TNO155 Inactive SHP2 Inactive SHP2 TNO155->Inactive SHP2 Stabilizes RAS-MAPK Pathway RAS-MAPK Pathway Active SHP2 Active SHP2 Active SHP2->Inactive SHP2 Reversible Inhibition Active SHP2->RAS-MAPK Pathway Activates Upstream Signals Upstream Signals Upstream Signals->Active SHP2 Activation This compound This compound SHP2 Protein SHP2 Protein This compound->SHP2 Protein Binds E3 Ligase E3 Ligase This compound->E3 Ligase Recruits Proteasome Proteasome SHP2 Protein->Proteasome Ubiquitination Degraded SHP2 Degraded SHP2 Proteasome->Degraded SHP2 Degradation

Fig. 1: Mechanisms of Action

Quantitative Performance Comparison

Direct head-to-head preclinical studies of this compound and TNO155 are limited. However, by compiling data from various sources, a comparative overview of their potency can be established. This compound has demonstrated high potency in inducing SHP2 degradation and inhibiting downstream signaling and cell growth, often exceeding the efficacy of the first-generation allosteric inhibitor SHP099. TNO155 has also shown potent inhibition of SHP2 and anti-proliferative effects in various cancer cell lines.

ParameterThis compoundTNO155Allosteric Inhibitor (SHP099)Cell LineAssay TypeReference
Degradation (DC50) 6.0 nMN/AN/AKYSE520 (Esophageal)Western Blot
2.6 nMN/AN/AMV-4-11 (AML)Western Blot
pERK Inhibition (IC50) >30x more potent than SHP099N/AN/AKYSE520, MV-4-11Western Blot
Cell Growth Inhibition (IC50) >30x more potent than SHP0990.39 µM - 211.1 µM3.822 µM - 34.0 µM21 OSCC cell linesCell Viability

Table 1: Preclinical Potency Comparison

Overcoming Resistance

A significant challenge with targeted therapies is the development of resistance. For allosteric SHP2 inhibitors, resistance can emerge through mutations in the drug-binding pocket or through activation of bypass signaling pathways. PROTAC degraders like this compound may offer an advantage by eliminating the entire SHP2 protein, thereby preventing both catalytic and non-catalytic functions and potentially overcoming resistance mechanisms that rely on the presence of the protein, even in an inhibited state.

Experimental Protocols

A detailed understanding of the methodologies used to evaluate these compounds is crucial for interpreting the data.

SHP2 Degradation Assay (for PROTACs)

This assay quantifies the reduction in SHP2 protein levels following treatment with a PROTAC degrader.

Cell Seeding Cell Seeding PROTAC Treatment PROTAC Treatment Cell Seeding->PROTAC Treatment Cell Lysis Cell Lysis PROTAC Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Imaging & Densitometry Imaging & Densitometry Western Blot->Imaging & Densitometry Primary Antibody (SHP2) Primary Antibody (SHP2) Western Blot->Primary Antibody (SHP2) Secondary Antibody Secondary Antibody Western Blot->Secondary Antibody DC50 Calculation DC50 Calculation Imaging & Densitometry->DC50 Calculation

Fig. 2: SHP2 Degradation Workflow

Protocol:

  • Cell Culture and Treatment: Seed cancer cells in multi-well plates and allow them to adhere. Treat cells with increasing concentrations of the SHP2 degrader (e.g., this compound) or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for SHP2, followed by an HRP-conjugated secondary antibody.

  • Data Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify band intensity using densitometry software. Normalize SHP2 levels to a loading control (e.g., GAPDH). Calculate the DC50 value (the concentration at which 50% of the protein is degraded).

Allosteric SHP2 Inhibition Assay (Biochemical)

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of SHP2.

Prepare Reagents Prepare Reagents Inhibitor Incubation Inhibitor Incubation Prepare Reagents->Inhibitor Incubation SHP2 Enzyme SHP2 Enzyme Inhibitor (TNO155) Inhibitor (TNO155) Substrate (DiFMUP) Substrate (DiFMUP) Substrate Addition Substrate Addition Inhibitor Incubation->Substrate Addition Fluorescence Reading Fluorescence Reading Substrate Addition->Fluorescence Reading IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation

References

Orthogonal Assays to Validate SHP2-D26-Induced Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of SHP2 (Src homology 2 domain-containing phosphatase 2) has emerged as a promising therapeutic strategy in oncology. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways, most notably the RAS-MAPK pathway.[1][2] Dysregulation of SHP2 activity is implicated in various cancers.[3] Proteolysis-targeting chimeras (PROTACs) that induce the degradation of SHP2, such as SHP2-D26, offer a novel therapeutic modality. This compound is a potent and effective PROTAC that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to target SHP2 for proteasomal degradation.[4][5]

This guide provides a comparative overview of orthogonal assays to validate the efficacy and mechanism of this compound-induced degradation, with supporting experimental data and detailed protocols.

Comparative Efficacy of SHP2 Degraders

The efficacy of this compound has been demonstrated in various cancer cell lines. Here, we compare its performance with other reported SHP2 degraders and inhibitors.

CompoundTargetMechanismDC₅₀ (nM)IC₅₀ (nM)Cell Line(s)Reference(s)
This compound SHP2VHL-mediated degradation2.6 - 6.00.99 - 660MV-4-11, KYSE520
P9 SHP2VHL-mediated degradation35.2~240 (pERK inhibition)HEK293, KYSE-520
R1-5C SHP2CRBN-mediated degradationLow nM-MV4;11
SHP099 SHP2Allosteric Inhibition-82 (biochemical)Hela

Table 1: Comparative efficacy of this compound and other SHP2-targeting compounds. DC₅₀ represents the concentration required for 50% protein degradation, while IC₅₀ is the concentration for 50% inhibition of cell growth or downstream signaling.

SHP2 Signaling and Degrader Mechanism

SHP2 is a key signaling node downstream of receptor tyrosine kinases (RTKs). Upon activation, SHP2 dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival. This compound, a PROTAC, hijacks the cell's ubiquitin-proteasome system to induce the degradation of SHP2. It consists of a ligand that binds to SHP2, a linker, and a ligand that recruits an E3 ubiquitin ligase (VHL in the case of D26). This ternary complex formation leads to the ubiquitination and subsequent degradation of SHP2 by the proteasome.

SHP2_Signaling_and_Degradation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_protac PROTAC Action RTK RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2_inactive SHP2 (inactive) Grb2->SHP2_inactive Recruitment RAS RAS SOS->RAS SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Activation SHP2_active->RAS Dephosphorylation & Activation Ub Ubiquitin SHP2_active->Ub Proteasome Proteasome SHP2_active->Proteasome Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation D26 This compound D26->SHP2_active Binds VHL VHL E3 Ligase D26->VHL Recruits D26->Ub VHL->Ub Ub->SHP2_active Ubiquitination Degraded_SHP2 Degraded SHP2 Proteasome->Degraded_SHP2

SHP2 signaling and the mechanism of this compound-induced degradation.

Orthogonal Assays for Validation

A multi-pronged approach using orthogonal assays is crucial to rigorously validate the targeted degradation of SHP2 by this compound.

Orthogonal_Assays_Workflow cluster_protein Protein Level Validation cluster_target Target Engagement cluster_mrna Transcript Level start Treat Cells with this compound western Western Blot (SHP2, pERK) start->western proteomics Mass Spectrometry (Global Proteome) start->proteomics cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa qpcr qPCR (SHP2 mRNA) start->qpcr quant_protein quant_protein western->quant_protein Quantify SHP2 & pERK levels selectivity selectivity proteomics->selectivity Assess SHP2 degradation & off-target effects binding binding cetsa->binding Confirm target binding transcription transcription qpcr->transcription Evaluate effect on SHP2 transcription

Workflow of orthogonal assays for validating SHP2 degradation.
Western Blotting

Principle: This technique is used to detect and quantify the levels of specific proteins in a sample. It is a primary method to confirm the degradation of SHP2 and to assess the downstream signaling effects, such as the phosphorylation of ERK (pERK).

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., KYSE520, MV-4-11) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 3, 10, 30, 100, 300 nM) for a specified time (e.g., 12 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against SHP2, p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometry analysis is performed to quantify the band intensities relative to the loading control.

Mass Spectrometry (Proteomics)

Principle: Global proteomics analysis by mass spectrometry provides an unbiased and comprehensive view of protein abundance changes across the entire proteome upon treatment with this compound. This is a powerful method to confirm the selectivity of the degrader and identify potential off-target effects.

Experimental Protocol:

  • Sample Preparation: Treat cells with this compound or a vehicle control. Harvest and lyse the cells.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data using proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in this compound treated samples compared to controls.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a biophysical assay that assesses the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble SHP2 remaining at each temperature by Western blotting or other detection methods like ELISA.

  • Data Analysis: Plot the amount of soluble SHP2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Quantitative PCR (qPCR)

Principle: To confirm that the reduction in SHP2 protein levels is due to degradation and not transcriptional repression, qPCR can be used to measure the mRNA levels of the PTPN11 gene (which encodes SHP2).

Experimental Protocol:

  • RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform qPCR using primers specific for PTPN11 and a reference gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of PTPN11 mRNA using the ΔΔCt method. A lack of significant change in mRNA levels concurrent with a decrease in protein levels supports a post-transcriptional mechanism of action, such as protein degradation.

Conclusion

The validation of this compound-induced degradation requires a robust and multi-faceted approach. The combination of Western blotting to directly measure protein levels and downstream signaling, mass spectrometry for proteome-wide selectivity, CETSA for target engagement, and qPCR to rule out transcriptional effects provides a comprehensive and reliable assessment. This guide offers a framework for researchers to design and execute experiments to rigorously validate the activity of SHP2 degraders and other targeted protein degradation therapeutics.

References

A Head-to-Head Battle: VHL-Recruiting SHP2-D26 versus CRBN-Based Degraders for Oncogenic SHP2 Elimination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of targeted protein degradation, the choice of E3 ligase recruiters for novel therapeutics is a critical decision. This guide provides an objective comparison of the VHL-recruiting PROTAC SHP2-D26 and a panel of Cereblon (CRBN)-based SHP2 degraders, offering a comprehensive overview of their performance based on available experimental data.

Src homology 2 domain-containing phosphatase 2 (SHP2) has emerged as a key therapeutic target in oncology due to its critical role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.[1][2] Proteolysis-targeting chimeras (PROTACs) offer a powerful strategy to eliminate SHP2 protein, and different E3 ligase systems are being exploited to achieve this. This guide delves into a comparative analysis of this compound, which utilizes the Von Hippel-Lindau (VHL) E3 ligase, and several prominent CRBN-recruiting degraders, including ZB-S-29, SP4, R1-5C, and P9.

Performance Data at a Glance: Degradation Efficiency and Cellular Potency

The following tables summarize the degradation efficiency (DC50) and anti-proliferative activity (IC50) of this compound and various CRBN-based SHP2 degraders in different cancer cell lines.

Degrader E3 Ligase Recruiter Cell Line DC50 (nM) Reference
This compound VHLKYSE520 (Esophageal Cancer)6.0[3]
MV-4-11 (Acute Myeloid Leukemia)2.6[3]
ZB-S-29 CRBNMV-4-11 (Acute Myeloid Leukemia)6.02[4]
SP4 CRBNHeLa (Cervical Cancer)-
R1-5C CRBNMV-4-11 (Acute Myeloid Leukemia)Low nM
P9 CRBNHEK293 (Human Embryonic Kidney)35.2 ± 1.5

Table 1: Comparative Degradation Efficiency (DC50) of SHP2 Degraders. This table highlights the concentration of each degrader required to achieve 50% degradation of SHP2 protein.

Degrader E3 Ligase Recruiter Cell Line IC50 Reference
This compound VHLKYSE520 (Esophageal Cancer)-
Multiple NSCLC cell linesVaries
ZB-S-29 CRBNMV-4-11 (Acute Myeloid Leukemia)-
SP4 CRBNHeLa (Cervical Cancer)4.3 nM
P9 CRBNKYSE-520 (Esophageal Cancer)0.64 ± 0.13 µM

Table 2: Comparative Anti-proliferative Activity (IC50) of SHP2 Degraders. This table showcases the concentration of each degrader required to inhibit 50% of cancer cell growth.

In Vivo Anti-Tumor Activity: A Critical Differentiator

A key aspect for the clinical translation of these degraders is their in vivo efficacy. The CRBN-based degrader P9 has demonstrated significant anti-tumor activity in a xenograft mouse model, leading to nearly complete tumor regression. This was attributed to robust SHP2 depletion and suppression of phospho-ERK1/2 in the tumor tissue. In contrast, this compound showed more moderate inhibition of xenograft tumor growth as a single agent.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Both this compound and the CRBN-based degraders function as PROTACs. They form a ternary complex between the SHP2 protein and an E3 ubiquitin ligase (either VHL or CRBN), leading to the ubiquitination and subsequent degradation of SHP2 by the proteasome.

PROTAC Mechanism of Action

Downstream Signaling: Impact on the RAS-MAPK Pathway

The degradation of SHP2 by these PROTACs effectively inhibits the RAS-MAPK signaling cascade. SHP2 is a critical phosphatase that dephosphorylates regulatory proteins, leading to the activation of RAS and the downstream kinases MEK and ERK. By eliminating SHP2, these degraders prevent this signaling cascade, ultimately inhibiting cancer cell proliferation and survival.

RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS RAS_GDP RAS-GDP (inactive) SOS->RAS_GDP RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP SHP2-dependent activation RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_Degrader SHP2 Degrader (this compound or CRBN-based) SHP2 SHP2 SHP2_Degrader->SHP2 degrades SHP2->RAS_GDP

SHP2 in the RAS-MAPK Pathway

Selectivity Profile

The selectivity of a degrader is crucial to minimize off-target effects. The CRBN-based degrader P9 has been shown to be highly selective for SHP2, with no significant degradation of the closely related phosphatases SHP1 and PTP1B observed. Comprehensive head-to-head selectivity profiling of this compound against a broad panel of CRBN-based degraders is an area that warrants further investigation to fully delineate their comparative off-target profiles.

Experimental Protocols

Western Blotting for SHP2 Degradation
  • Cell Culture and Treatment: Plate cancer cells (e.g., KYSE520, MV-4-11) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the SHP2 degrader or DMSO (vehicle control) for the desired time (e.g., 16-24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against SHP2 overnight at 4°C. Follow this with incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Quantification: Densitometry analysis is performed to quantify the band intensities and determine the DC50 values.

Cell Viability Assay (MTT/MTS Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the SHP2 degrader.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: For MTT assays, add a solubilizing agent to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the degrader concentration.

Conclusion

Both VHL-recruiting and CRBN-recruiting SHP2 degraders have demonstrated potent in vitro activity in degrading SHP2 and inhibiting cancer cell growth. This compound and CRBN-based degraders like ZB-S-29 show comparable low nanomolar DC50 values. However, the available in vivo data suggests a potential advantage for the CRBN-based degrader P9 in terms of anti-tumor efficacy.

The choice between VHL and CRBN as the E3 ligase for a SHP2 degrader will likely depend on a multitude of factors including the specific cancer type, the expression levels of VHL and CRBN in the target cells, and the pharmacokinetic and pharmacodynamic properties of the individual compounds. Further head-to-head in vivo studies and comprehensive selectivity profiling will be crucial in determining the optimal E3 ligase recruiting strategy for the clinical development of SHP2-targeting PROTACs.

References

Assessing the Proteome-Wide Selectivity of SHP2-D26: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of targeted protein degraders has opened new avenues for therapeutic intervention. SHP2-D26, a potent PROTAC (Proteolysis Targeting Chimera) degrader of the protein tyrosine phosphatase SHP2, represents a promising strategy for cancers driven by aberrant RAS-MAPK signaling.[1][2][3][4] A critical aspect of its preclinical evaluation is the comprehensive assessment of its selectivity across the entire proteome. This guide provides a comparative analysis of this compound's selectivity profile, supported by experimental data and detailed methodologies, and contrasts it with other known SHP2 inhibitors.

Performance Comparison: this compound vs. Alternative Inhibitors

The selectivity of a drug candidate is paramount to its safety and efficacy. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window. While direct head-to-head quantitative proteomic studies comparing this compound with a broad panel of other SHP2 inhibitors are not yet publicly available, we can compile existing data to build a comparative overview.

Compound Type Reported Selectivity Profile Key Off-Targets Identified
This compound PROTAC DegraderHigh potency for SHP2 degradation.[1] As a PROTAC, its selectivity is determined by the SHP2-binding warhead and the E3 ligase binder. Proteome-wide quantitative mass spectrometry is the gold standard for confirming selectivity, though specific public data for this compound is limited.Data from comprehensive proteomic screens are not yet publicly available.
SHP099 Allosteric InhibitorGenerally considered selective for SHP2. However, studies have revealed potential off-target activities.Can inhibit SRC and other tyrosine kinases. Some reports indicate it can modulate autophagy in an SHP2-independent manner.
TNO-155 Allosteric InhibitorReported to be a highly potent and selective SHP2 inhibitor. In vitro and clinical data suggest a favorable selectivity profile.Comprehensive proteomic off-target data is not fully available in the public domain. Clinical trial data suggests on-target effects are the primary drivers of its safety profile.
RMC-4630 Allosteric InhibitorDesigned as a potent and selective SHP2 inhibitor. Preclinical and clinical data support its selectivity for SHP2.Detailed public data from broad proteomic screening is limited. Clinical observations are largely consistent with on-target SHP2 inhibition.

Note: The table above is a summary of currently available public information. A definitive comparison requires a head-to-head study using the same proteomic techniques and experimental conditions.

Experimental Protocols for Selectivity Profiling

To rigorously assess the selectivity of this compound and other inhibitors, several advanced proteomic techniques are employed. These methods allow for the unbiased identification and quantification of protein interactions across the proteome.

Multiplexed Inhibitor Bead Mass Spectrometry (MIB/MS) for Kinome Profiling

This method is used to assess the selectivity of an inhibitor against the kinome (the complete set of protein kinases in an organism).

Methodology:

  • Lysate Preparation: Cancer cells are cultured and lysed to release the proteome.

  • Affinity Purification: The cell lysate is incubated with multiplexed inhibitor beads (MIBs). These beads are coated with a cocktail of broad-spectrum kinase inhibitors that can bind to the ATP-binding site of a large number of kinases.

  • Competitive Binding: The inhibitor of interest (e.g., this compound's warhead) is added to the lysate along with the MIBs. The inhibitor will compete with the bead-bound inhibitors for binding to its target kinases.

  • Elution and Digestion: The proteins bound to the MIBs are eluted, denatured, and digested into smaller peptides using trypsin.

  • Mass Spectrometry: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The abundance of each identified kinase is quantified. A decrease in the amount of a specific kinase pulled down in the presence of the test inhibitor indicates that the inhibitor binds to and is selective for that kinase.

Competitive Affinity Purification-Mass Spectrometry (AP-MS)

This technique is used to identify the direct and indirect protein interaction partners of a compound.

Methodology:

  • Bait Immobilization: A derivative of the compound of interest (e.g., this compound) is synthesized with a chemical tag (like biotin) that allows it to be immobilized on affinity beads.

  • Cell Lysate Incubation: The immobilized compound is incubated with cell lysate, allowing it to bind to its target protein(s) and any associated protein complexes.

  • Washing: The beads are washed to remove non-specific protein binders.

  • Elution: The bound proteins are eluted from the beads.

  • Mass Spectrometry: The eluted proteins are identified and quantified using LC-MS/MS.

  • Selectivity Assessment: By comparing the proteins pulled down by the active compound to those pulled down by a structurally similar but inactive control compound, specific interactors can be identified. To assess off-target effects, the experiment can be performed in the presence of an excess of a known binder to the intended target to see which other proteins are still pulled down.

SHP2 Signaling Pathways

Understanding the signaling context of SHP2 is crucial for interpreting selectivity data and predicting the functional consequences of its degradation. SHP2 is a key signaling node involved in multiple pathways that regulate cell growth, proliferation, and survival.

SHP2_Signaling_Overview cluster_upstream Upstream Signals cluster_shp2 cluster_downstream Downstream Pathways RTK Receptor Tyrosine Kinases (RTKs) SHP2 SHP2 RTK->SHP2 Cytokine_Receptor Cytokine Receptors Cytokine_Receptor->SHP2 PD1 PD-1 Receptor PD1->SHP2 RAS_MAPK RAS/MAPK Pathway SHP2->RAS_MAPK Activation JAK_STAT JAK/STAT Pathway SHP2->JAK_STAT Modulation PI3K_AKT PI3K/AKT Pathway SHP2->PI3K_AKT Modulation T_Cell_Inhibition T-Cell Inhibition SHP2->T_Cell_Inhibition Activation RAS_MAPK_Pathway RTK Activated RTK Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP SHP2->SOS Promotes GEF Activity RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation JAK_STAT_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK SHP2 SHP2 Cytokine_Receptor->SHP2 STAT STAT JAK->STAT Gene_Expression Gene Expression STAT->Gene_Expression SHP2->JAK Dephosphorylation (Negative Regulation) SHP2->STAT Dephosphorylation (Negative Regulation) PD1_Pathway PDL1 PD-L1 (Tumor Cell) PD1 PD-1 (T-Cell) PDL1->PD1 SHP2 SHP2 PD1->SHP2 Recruitment & Activation TCR_Signaling TCR Signaling Complex SHP2->TCR_Signaling Dephosphorylation (Inhibition) T_Cell_Inactivation T-Cell Inactivation

References

A Comparative Guide to the In Vitro and In Vivo Anti-Tumor Activity of SHP2-D26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of SHP2-D26, a novel proteolysis targeting chimera (PROTAC) degrader of the SHP2 phosphatase, in both laboratory (in vitro) and living organism (in vivo) models. We will delve into its performance against alternative SHP2 inhibitors, supported by experimental data, and provide detailed methodologies for the key experiments cited.

The Role of SHP2 in Cancer Signaling

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signaling pathways downstream of multiple receptor tyrosine kinases (RTKs).[1][2] Its activation is a key step in the full induction of the RAS/MAPK signaling cascade, which is frequently hyperactivated in various human cancers, promoting cell proliferation, survival, and differentiation.[1][3] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology.[4]

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Recruits and Activates PI3K PI3K RTK->PI3K JAK JAK RTK->JAK GrowthFactor Growth Factor GrowthFactor->RTK Binds and Activates GRB2 GRB2 SHP2->GRB2 SHP2->PI3K STAT STAT SHP2->STAT SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation JAK->STAT

Caption: Simplified SHP2 Signaling Pathway in Cancer.

This compound: A PROTAC-Mediated Approach to Targeting SHP2

Unlike traditional small molecule inhibitors that block the enzymatic activity of a protein, this compound is a PROTAC, a bifunctional molecule that induces the degradation of its target protein. It achieves this by simultaneously binding to SHP2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of SHP2 by the proteasome.

PROTAC_Mechanism SHP2_D26 This compound (PROTAC) SHP2 SHP2 Protein SHP2_D26->SHP2 Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) SHP2_D26->E3_Ligase Recruits Ternary_Complex Ternary Complex (this compound-E3) Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Mediates Ubiquitination Ub_SHP2 Ubiquitinated SHP2 Ubiquitin->Ub_SHP2 Proteasome Proteasome Ub_SHP2->Proteasome Targeted for Degradation Degradation Degraded SHP2 (Amino Acids) Proteasome->Degradation

Caption: Mechanism of Action of this compound.

In Vitro Anti-Tumor Activity

This compound has demonstrated potent anti-proliferative activity across a panel of non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineIC50 of this compound (μM)
Sensitive Lines
HCC827≤ 4
PC-9≤ 4
H1792≤ 4
H1648≤ 4
Other Lines
Multiple other NSCLC lines< 8
Table 1: In Vitro Anti-proliferative Activity of this compound in NSCLC Cell Lines.

A direct comparison with the allosteric SHP2 inhibitor SHP099 in esophageal cancer (KYSE520) and acute myeloid leukemia (MV-4-11) cell lines highlights the superior potency of this compound in inducing SHP2 degradation and inhibiting cell growth.

CompoundCell LineDC50 (nM)IC50 (nM)
This compound KYSE5206.0660
MV-4-112.60.99
SHP099 KYSE520>10,000>20,000
MV-4-11>10,000>300
Table 2: Comparative In Vitro Potency of this compound and SHP099.
DC50: Concentration for 50% degradation of the target protein.

In Vivo Anti-Tumor Activity

The in vivo efficacy of this compound as a single agent was evaluated in a PC-9 human NSCLC xenograft mouse model. While demonstrating anti-tumor activity, its effect as a monotherapy was modest.

TreatmentDosage and AdministrationTumor Growth Inhibition (%)
This compound 20 mg/kg (i.p. then i.v.)< 20
40 mg/kg (i.p.)< 20
Table 3: In Vivo Efficacy of this compound in a PC-9 Xenograft Model.

For comparison, below is a summary of in vivo data for other SHP2 inhibitors from separate studies. It is important to note that these studies were conducted in different tumor models and under varying experimental conditions, so direct comparisons should be made with caution.

InhibitorTumor ModelDosage and AdministrationTumor Growth Inhibition (%)
SHP099 Multiple Myeloma XenograftNot specifiedSignificant inhibition
TNO155 BRAF-mutant Colorectal Cancer Xenograft (HT-29)20 mg/kg (twice daily)Moderate inhibition
Table 4: In Vivo Efficacy of Other SHP2 Inhibitors (for reference).

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB)

This assay is used to determine the anti-proliferative effect of this compound.

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound for 72 hours.

  • Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cell number.

Western Blotting for SHP2 Degradation

This technique is used to detect the levels of SHP2 protein in cells following treatment with this compound.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SHP2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol outlines the general procedure for evaluating the anti-tumor activity of this compound in a mouse model.

  • Cell Implantation: Subcutaneously inject PC-9 cells into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every three days.

  • Drug Administration: Once tumors reach a certain volume, randomize the mice into treatment groups and begin administration of this compound or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Monitoring: Continue to measure tumor volume and mouse body weight every three days.

  • Endpoint: At the end of the study, sacrifice the mice, and excise, weigh, and photograph the tumors for analysis.

Xenograft_Workflow Start Start Cell_Culture Culture PC-9 Cancer Cells Start->Cell_Culture Implantation Subcutaneous Implantation into Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth (Calipers) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Monitoring->Treatment Repeated Dosing Endpoint Study Endpoint: Sacrifice & Tumor Analysis Monitoring->Endpoint End End Endpoint->End

Caption: Experimental Workflow for In Vivo Xenograft Study.

Conclusion

This compound is a potent degrader of the SHP2 oncoprotein, exhibiting low nanomolar efficacy in inducing SHP2 degradation and inhibiting the growth of cancer cells in vitro. Its performance in this context appears superior to the allosteric inhibitor SHP099. However, its in vivo anti-tumor activity as a single agent in a lung cancer xenograft model was found to be modest. While this guide provides a comparative overview based on available data, it is crucial to acknowledge that the in vivo comparisons are indirect due to the lack of head-to-head studies. Future research involving direct comparative efficacy studies in various preclinical models will be essential to fully elucidate the therapeutic potential of this compound relative to other SHP2-targeting agents.

References

Safety Operating Guide

Navigating the Disposal of SHP2-D26: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory reagents is a critical component of research integrity and environmental responsibility. For novel and potent compounds such as SHP2-D26, a PROTAC SHP2 degrader, adherence to established safety protocols is paramount.[1][2][3][4] While a specific, publicly available disposal protocol for this compound is not available, this guide provides a procedural framework based on best practices for the handling and disposal of small molecule inhibitors in a laboratory setting.[5] The primary source of detailed safety and disposal information is the manufacturer-provided Safety Data Sheet (SDS).

Immediate Actions & Essential Information

Researchers and laboratory managers must prioritize obtaining and thoroughly reviewing the Safety Data Sheet (SDS) for this compound from the manufacturer or supplier. This document contains critical information regarding the compound's specific hazards, handling precautions, and environmental risks.

General Handling Precautions for Small Molecule Inhibitors:

PrecautionDescriptionRationale
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.To prevent skin and eye contact with the potentially hazardous compound.
Ventilation Handle the compound in a well-ventilated area, preferably within a chemical fume hood.To minimize the risk of inhaling aerosolized particles or vapors.
Spill Management Have a spill kit readily available that is appropriate for the solvents used to dissolve this compound.To ensure a rapid and safe response in the event of an accidental release.
Storage Store this compound according to the manufacturer's recommendations, typically at -20°C or -80°C, to maintain its stability.[1][3]To preserve the integrity of the compound and prevent degradation into unknown, potentially more hazardous substances.

Step-by-Step Disposal Protocol Framework

The proper disposal of this compound and associated waste must be conducted in accordance with institutional and local environmental regulations. The following steps provide a general guideline for developing a specific disposal plan.

  • Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS will provide specific instructions on disposal, including whether the compound can be chemically neutralized and the appropriate waste classification.

  • Chemical Identification and Classification: Treat this compound as hazardous chemical waste unless otherwise specified in the SDS.[5] This includes any unused stock solutions, working solutions, and contaminated materials.

  • Waste Segregation and Collection:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[5] This includes unused stock and working solutions. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent used.[5]

    • Solid Waste: Dispose of all contaminated materials, such as pipette tips, tubes, gloves, and bench paper, in a designated hazardous solid waste container.[5]

  • Storage of Waste: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[6][7] This area should be away from general traffic and well-ventilated.[5] Ensure that incompatible waste streams are properly segregated.[6]

  • Request for Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.[5] Do not dispose of this compound down the drain or in regular trash.[7]

  • Empty Container Disposal: The initial rinse of a container that held this compound must be collected and disposed of as hazardous waste.[5] After thorough rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous or hazardous waste.[5]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound in a research setting.

SHP2_D26_Disposal_Workflow cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Disposal start Acquire this compound and SDS ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe Consult SDS for specific handling hood Work in Chemical Fume Hood ppe->hood prep_solution Prepare Stock/Working Solutions hood->prep_solution experiment Conduct Experiment prep_solution->experiment segregate Segregate Waste Streams experiment->segregate Post-experiment liquid_waste Collect Liquid Waste (Unused Solutions, Rinsate) segregate->liquid_waste solid_waste Collect Solid Waste (Tips, Tubes, Gloves) segregate->solid_waste label_waste Label Waste Containers Correctly liquid_waste->label_waste solid_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste pickup Arrange for Hazardous Waste Pickup store_waste->pickup Follow Institutional Protocol

References

Essential Safety and Logistical Information for Handling SHP2-D26

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like SHP2-D26, a potent PROTAC SHP2 degrader, are paramount for laboratory safety and experimental integrity. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.

Personal Protective Equipment (PPE)

Given that this compound is a bioactive molecule intended for cancer research, it should be handled with the same precautions as other potentially hazardous compounds. The following PPE is mandatory when working with this compound in solid form or in solution:

PPE ComponentSpecificationRationale
Gloves Nitrile gloves (double-gloving recommended)Prevents skin contact and absorption. The outer glove should be removed immediately after handling the compound.
Eye Protection Safety glasses with side shields or safety goggles. A face shield should be used when there is a risk of splashes.Protects eyes from accidental splashes of solutions or contact with the powdered compound.
Lab Coat A disposable or dedicated lab coat with long sleeves and elastic cuffs.Protects personal clothing and skin from contamination. Should be removed before leaving the designated handling area.
Respiratory Protection Not generally required when handling in a certified chemical fume hood. Use a NIOSH-approved respirator if there is a risk of aerosolization outside of a fume hood.A chemical fume hood provides primary containment. A respirator offers additional protection against inhalation of fine particles.

Operational Plan: Handling and Storage

All manipulations involving this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure risk.

Stock Solution Preparation and Storage

Proper storage is crucial to maintain the stability and activity of this compound.

Storage ConditionRecommended TemperatureShelf Life
Powder -20°C3 years
4°C2 years
In solvent -80°C6 months
-20°C1 month

Data sourced from publicly available information.

Procedure for Preparing a Stock Solution:

  • Ensure all necessary PPE is worn correctly.

  • Work within a certified chemical fume hood.

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the desired volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the target concentration.

  • Cap the vial tightly and vortex gently until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature.

  • Store the aliquots at the recommended temperature.

Disposal Plan

All materials that come into contact with this compound must be treated as hazardous chemical waste.

Waste Segregation and Disposal Procedure:

  • Solid Waste:

    • Includes contaminated gloves, pipette tips, vials, and bench paper.

    • Collect in a dedicated, clearly labeled hazardous waste container lined with a chemically resistant bag.

  • Liquid Waste:

    • Includes unused stock solutions and experimental media containing this compound.

    • Collect in a sealed, leak-proof, and chemically compatible container.

    • The container must be clearly labeled as "Hazardous Waste" and include the name "this compound".

  • Decontamination:

    • Wipe down all surfaces and equipment that may have come into contact with this compound with a suitable decontaminating solution (e.g., 70% ethanol (B145695) followed by a surface cleaner).

    • Dispose of all cleaning materials as solid hazardous waste.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour any solutions containing this compound down the drain.

Experimental Protocols

In Vitro SHP2 Degradation Assay via Western Blot

This protocol outlines the steps to assess the ability of this compound to induce the degradation of SHP2 protein in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., KYSE520, MV-4-11)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) (optional, for mechanism validation)

  • VHL ligand (optional, for competitive inhibition)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-SHP2, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 3, 10, 30, 100, 300 nM) for a specified time course (e.g., 12 or 24 hours). Include a DMSO-treated vehicle control.[1] For mechanism validation, pre-treat cells with a proteasome inhibitor or co-treat with an excess of a VHL ligand.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge the lysates at high speed to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli buffer and boil the samples.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SHP2 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

    • Quantify the band intensities using densitometry software. Normalize the SHP2 signal to the loading control to determine the extent of degradation.

Visualizations

SHP2_D26_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation SHP2_ligand SHP2 Ligand Linker Linker SHP2_ligand->Linker SHP2_protein SHP2 Protein VHL_ligand VHL Ligand Linker->VHL_ligand VHL_E3_ligase VHL E3 Ligase PROTAC This compound SHP2_protein->PROTAC Binds Poly_Ub_SHP2 Poly-ubiquitinated SHP2 Ub Ubiquitin VHL_E3_ligase->Ub PROTAC->VHL_E3_ligase Binds Ub->Poly_Ub_SHP2 Transfer Proteasome Proteasome Poly_Ub_SHP2->Proteasome Recognition Degraded_SHP2 Degraded SHP2 (Peptides) Proteasome->Degraded_SHP2 Degradation

Caption: Mechanism of SHP2 protein degradation induced by the PROTAC molecule this compound.

SHP2_Signaling_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation SHP2->RAS Activation Degradation Degradation SHP2->Degradation SHP2_D26 This compound (Degrader) SHP2_D26->SHP2

Caption: Simplified SHP2 signaling pathway and the inhibitory effect of this compound-mediated degradation.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.